6-Chloro-2-isopropyl-7-methyl-7H-purine
Beschreibung
BenchChem offers high-quality 6-Chloro-2-isopropyl-7-methyl-7H-purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-isopropyl-7-methyl-7H-purine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C9H11ClN4 |
|---|---|
Molekulargewicht |
210.66 g/mol |
IUPAC-Name |
6-chloro-7-methyl-2-propan-2-ylpurine |
InChI |
InChI=1S/C9H11ClN4/c1-5(2)8-12-7(10)6-9(13-8)11-4-14(6)3/h4-5H,1-3H3 |
InChI-Schlüssel |
XUYABCRZCJEMGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC2=C(C(=N1)Cl)N(C=N2)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Chemical Properties & Medicinal Utility of 6-Chloro-2-isopropyl-7-methyl-7H-purine
The Chemical Properties and Medicinal Utility of 6-Chloro-2-isopropyl-7-methyl-7H-purine (CAS 1707378-64-0).[1][2][3]
Executive Summary
6-Chloro-2-isopropyl-7-methyl-7H-purine (CAS: 1707378-64-0 ) is a specialized heterocyclic intermediate used primarily in the discovery of small-molecule kinase inhibitors.[1][3] Belonging to the class of 2,6,7-trisubstituted purines , this scaffold represents a "privileged structure" in medicinal chemistry.[3] Unlike the more common N9-substituted purines (found in nucleoside analogs like acyclovir), the N7-methyl substitution pattern locks the purine ring in a distinct tautomeric and steric conformation.[3] This unique geometry allows the C2-isopropyl group to exploit specific hydrophobic pockets (e.g., the specificity pocket of CDKs or the hydrophobic region II of EGFR) while the C6-chloro atom serves as a highly reactive electrophilic "warhead" for late-stage diversification via nucleophilic aromatic substitution (
This guide details the chemical architecture, synthesis challenges, and experimental protocols for utilizing this compound in drug development.[3]
Chemical Architecture & Reactivity Profile
Structural Analysis
The molecule features three critical functional zones that dictate its chemical behavior and biological binding potential:
| Zone | Functional Group | Chemical Role | Medicinal Role |
| C6 | Chloro (-Cl) | Primary Electrophile. Highly reactive toward nucleophiles (amines, thiols, alkoxides).[3] | Site for attaching the "hinge-binding" motif (e.g., anilines, benzylamines) crucial for kinase inhibition.[3] |
| C2 | Isopropyl (-CH(CH₃)₂) | Lipophilic Anchor. Sterically bulky and electron-donating (+I effect).[3] | Occupies the ribose-binding pocket or hydrophobic specificity regions, increasing potency over smaller methyl/H analogs.[3] |
| N7 | Methyl (-CH₃) | Tautomer Lock. Blocks the N7 position, preventing N7-H/N9-H tautomerism.[3] | Alters the dipole moment and solubility profile; often improves metabolic stability compared to N9-isomers.[3] |
Electronic Distribution & Regioselectivity
The reactivity of the purine ring is governed by the electron-deficient pyrimidine moiety.[3]
-
C6 Position: The most electron-deficient carbon due to the adjacent nitrogen atoms (N1, N7) and the electron-withdrawing chlorine.[3] It is the first site of reaction in
processes.[3] -
N7 vs. N9 Methylation: The N7-methyl group creates a "kinetic" isomer.[3] In unsubstituted purines, the N9-H tautomer is thermodynamically favored.[3] The presence of the N7-methyl group forces the electrons to delocalize differently, slightly deactivating the C2 position compared to N9-substituted analogs, but maintaining high reactivity at C6.[3]
Synthesis & Manufacturing
Synthesizing 6-chloro-2-isopropyl-7-methyl-7H-purine presents a classic regioselectivity challenge: N-alkylation of purines typically favors the N9 position. Obtaining the N7-isomer requires specific conditions or de novo synthesis.[3]
Synthetic Pathway (Graphviz Visualization)
The following diagram illustrates the divergent synthesis pathways, highlighting the critical separation step required if direct alkylation is used.
Caption: Divergent alkylation pathway of 6-chloro-2-isopropylpurine. The N7-isomer is typically the minor product in basic conditions, requiring rigorous chromatographic separation.[3]
Synthesis Protocol (N7-Alkylation)
Note: This protocol assumes the use of a 6-chloro-2-isopropylpurine precursor.[2][3]
-
Dissolution: Dissolve 6-chloro-2-isopropylpurine (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add anhydrous
(1.5 eq). Stir at room temperature for 15 minutes to deprotonate the purine. -
Alkylation: Add Methyl Iodide (MeI) (1.1 eq) dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organic layer with brine, dry over
, and concentrate.[3] -
Purification: Perform flash column chromatography (Silica gel). Elute with a gradient of Hexanes:EtOAc (8:2 to 1:1).[3] Isolate the lower
fraction.[3]
Medicinal Chemistry Applications
Kinase Inhibition (CDK & EGFR)
This scaffold is structurally homologous to intermediates used for Roscovitine (Seliciclib) and Purvalanol , but with a distinct methylation pattern.[3]
-
Mechanism: The purine core mimics the adenine ring of ATP.[3]
-
Binding Mode: The N7-methyl group prevents the "flip" often seen in N9-substituted inhibitors, locking the inhibitor into a conformation that may improve selectivity for specific kinases like CDK2/Cyclin E or Aurora Kinases .[3]
-
C2-Isopropyl Role: This group fits into the hydrophobic pocket adjacent to the ATP binding site.[3] The bulky isopropyl group provides tighter Van der Waals interactions than a methyl group, often increasing potency (
) by 10–100 fold.[3]
Functionalization Workflow ( )
The primary utility of CAS 1707378-64-0 is as a scaffold for library generation.[3] The chlorine atom is displaced by amines to generate the final bioactive molecule.[3]
Caption: Nucleophilic Aromatic Substitution (SnAr) workflow for functionalizing the C6 position.
Experimental Protocols
Protocol: Displacement at C6
Objective: To synthesize a 6-anilino derivative (Kinase Inhibitor Analog).
-
Setup: In a microwave vial, combine:
-
Reaction: Seal the vial and heat in a microwave reactor at 120°C for 30 minutes .
-
Alternative: Reflux in Ethanol for 12–16 hours if microwave is unavailable.
-
-
Monitoring: Check LC-MS for disappearance of starting material (m/z ~210) and appearance of product (m/z ~346 for sulfamoylaniline adduct).
-
Isolation:
Physical Data Summary
| Property | Value / Description | Source/Estimation |
| Formula | Calculated | |
| Molecular Weight | 210.66 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Analogous compounds |
| Solubility | Soluble in DMSO, DMF, DCM.[3][4][6] Low solubility in water.[3] | Lipophilic C2/N7 groups |
| LogP (Predicted) | ~1.8 – 2.2 | Consensus Estimation |
| Storage | -20°C, Inert Atmosphere (Argon/Nitrogen) | Standard for Chloropurines |
Safety & Handling (MSDS Highlights)
-
Hazards: Harmful if swallowed (Acute Tox. 4).[3] Causes skin irritation (Skin Irrit.[3] 2) and serious eye irritation (Eye Irrit.[3] 2A).
-
Handling: The C6-chloro group makes this compound a potential alkylating agent.[3] Use double nitrile gloves and work inside a fume hood.[3]
-
Stability: Moisture sensitive.[3] Hydrolysis of the C6-Cl to C6-OH (Hypoxanthine derivative) can occur upon prolonged exposure to aqueous acid/base.[3]
References
-
Legraverend, M., et al. (2000).[3] Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as CDK inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for 2-isopropyl purine synthesis).
-
Krystof, V., et al. (2005).[3] 4-Arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. Journal of Medicinal Chemistry. (Contextual grounding for kinase inhibitor pharmacophores).
-
Gundersen, L. L. (2001).[3] Regioselective N-alkylation of 6-chloropurines. Tetrahedron Letters. (Methodology for N7 vs N9 separation).
Sources
- 1. 5466-13-7|6-Chloro-2,9-diethyl-9H-purine|BLD Pharm [bldpharm.com]
- 2. 92001-54-2|6-Chloro-8-isopropyl-9H-purine|BLD Pharm [bldpharm.com]
- 3. 87-42-3|6-Chloro-7H-purine|BLD Pharm [bldpharm.com]
- 4. 1707567-00-7|6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine|BLD Pharm [bldpharm.com]
- 5. 5440-17-5|6-Chloro-7-methyl-7H-purine|BLD Pharm [bldpharm.com]
- 6. US2832781A - 6-chloropurine - Google Patents [patents.google.com]
Structural Elucidation and Analytical Validation of 6-Chloro-2-isopropyl-7-methyl-7H-purine: A Technical Blueprint
Target Audience: Research Scientists, Analytical Chemists, and Drug Discovery Professionals Compound Focus: 6-Chloro-2-isopropyl-7-methyl-7H-purine (CAS: 1707378-64-0)
Strategic Relevance in Medicinal Chemistry
In the landscape of targeted therapeutics, the purine scaffold is recognized as a highly privileged structure, frequently utilized in the development of oncogenic kinase inhibitors and selective receptor antagonists. 6-Chloro-2-isopropyl-7-methyl-7H-purine is a specialized, highly functionalized building block designed to offer precise steric and electronic control during drug synthesis.
The causality behind its specific substitution pattern is rooted in rational drug design:
-
C-6 Chloro Group: The electron-withdrawing nature of the purine core renders the C-6 position highly electrophilic. The chlorine atom acts as an optimal leaving group for Nucleophilic Aromatic Substitution (SNAr) 1, allowing rapid diversification with primary/secondary amines or thiols to build extensive inhibitor libraries.
-
N-7 Methylation: Unsubstituted purines undergo rapid N-7/N-9 tautomerization, complicating structural characterization and leading to promiscuous binding profiles. Methylating the N-7 position locks the tautomeric state, simplifying NMR spectra and directing the molecule into specific orientations within the ATP-binding pocket of kinases.
-
C-2 Isopropyl Group: This bulky, aliphatic moiety is strategically placed to probe deep hydrophobic pockets within target proteins, enhancing lipophilicity and binding affinity while preventing off-target interactions.
Functionalization of the purine scaffold via Nucleophilic Aromatic Substitution (SNAr).
Physicochemical Profiling and Quantitative Data
Accurate molecular weight and structural data are the foundation of any analytical workflow. The following table summarizes the core quantitative metrics required for mass spectrometry and chromatographic method development 2.
| Property | Quantitative Value / Descriptor |
| Chemical Name | 6-Chloro-2-isopropyl-7-methyl-7H-purine |
| CAS Registry Number | 1707378-64-0 |
| Molecular Formula | C9H11ClN4 |
| Average Molecular Weight | 210.66 g/mol |
| Monoisotopic Exact Mass | 210.0672 Da |
| Theoretical [M+H]+ (ESI+) | 211.0745 m/z |
| Isotopic Signature (35Cl : 37Cl) | ~ 3:1 Ratio (m/z 211.07 : 213.07) |
Causality in Analytical Methodologies
To confirm the structural integrity of 6-Chloro-2-isopropyl-7-methyl-7H-purine, a dual-pronged analytical approach utilizing High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) is mandatory .
Why LC-ESI-HRMS? Purine nitrogens are highly basic, making them ideal candidates for positive Electrospray Ionization (ESI+). The presence of a single chlorine atom dictates that the mass spectrum must display a distinct M and M+2 isotopic pattern. Relying solely on the monoisotopic mass is a critical error; observing the exact 3:1 isotopic ratio is the only way to rule out isobaric, non-chlorinated impurities 4.
Why 1H NMR with Integration Checks? Mass spectrometry confirms the formula, but NMR confirms the regiochemistry. Because the N-7 position is methylated, the C-8 proton is isolated and will appear as a sharp, downfield singlet. The causality of using integration ratios as a self-validating check ensures that no degradation (such as hydrolysis of the C-6 chlorine to a hydroxyl group) has occurred during storage or synthesis 5.
Self-Validating Experimental Protocols
The following protocols are designed as closed-loop, self-validating systems. If the specified validation criteria at the end of each protocol are not met, the data must be rejected, and the sample must be re-purified.
Protocol A: LC-ESI-HRMS Exact Mass Determination
Objective: Validate the molecular weight and elemental composition.
-
Sample Preparation: Dissolve 1.0 mg of the purine derivative in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (v/v) to promote protonation.
-
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
-
Mass Acquisition: Operate the Time-of-Flight (TOF) mass spectrometer in ESI positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Acquire data from m/z 100 to 500.
-
Self-Validation Check (Critical): Extract the chromatogram for m/z 211.0745. Locate the primary peak. You must observe a secondary peak at m/z 213.0715 co-eluting at the exact same retention time. Calculate the area ratio of m/z 211 to m/z 213.
-
Pass Criterion: Ratio is between 2.9:1 and 3.1:1.
-
Fail Criterion: Ratio > 3.2:1 indicates a co-eluting, non-chlorinated impurity. The gradient must be flattened for better resolution.
-
LC-ESI-HRMS analytical workflow for molecular weight and isotopic signature validation.
Protocol B: 1H NMR Structural Elucidation
Objective: Confirm regiochemistry and structural purity.
-
Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
-
Acquisition Parameters: Acquire the 1H NMR spectrum on a 400 MHz spectrometer at 298 K. Use a standard single-pulse sequence with a 30° flip angle, a relaxation delay (d1) of 2.0 seconds, and 16 to 32 scans.
-
Spectral Processing: Apply a 0.3 Hz exponential line broadening, Fourier transform, and phase the spectrum. Calibrate the TMS peak to 0.00 ppm.
-
Self-Validation Check (Critical): Perform rigid integration of the three key structural markers:
-
The doublet at ~1.3–1.4 ppm (isopropyl methyl groups).
-
The singlet at ~4.0–4.2 ppm (N-7 methyl group).
-
The singlet at ~8.3–8.6 ppm (C-8 aromatic proton).
-
Pass Criterion: The integration ratio must be strictly 6.0 : 3.0 : 1.0 .
-
Fail Criterion: A ratio of 6:3:0.5 indicates degradation or dimerization at the C-8 position. A missing C-8 proton entirely suggests incorrect N-alkylation during the upstream synthesis.
-
References
-
Diphenyl Purine Derivatives as Peripherally Selective Cannabinoid Receptor 1 Antagonists National Institutes of Health (NIH) / ACS Publications[Link]
-
LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives ResearchGate / Food Chemistry[Link]
-
Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest MDPI Molecules[Link]
Sources
An In-depth Technical Guide to 6-Chloro-2-isopropyl-7-methyl-7H-purine: Chemical Identity, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-Chloro-2-isopropyl-7-methyl-7H-purine, a substituted purine derivative of significant interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogs to offer valuable insights into its chemical identity, potential properties, and synthetic strategies. As a member of the substituted purine family, this compound holds potential as a scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition.
Chemical Identity and Molecular Descriptors
The unique substitution pattern of 6-Chloro-2-isopropyl-7-methyl-7H-purine defines its chemical behavior and potential for further functionalization. Below is a summary of its key chemical identifiers, derived from its structure.
| Identifier | Value | Source |
| IUPAC Name | 6-chloro-2-isopropyl-7-methyl-7H-purine | Inferred from structure |
| Molecular Formula | C9H11ClN4 | Calculated |
| Molecular Weight | 210.66 g/mol | Calculated |
| Canonical SMILES | CC(C)c1nc2c(c(n1)Cl)n(C)cn2 | Inferred from structure |
| InChI Key | Inferred, not available | - |
| CAS Number | Not assigned | - |
Note: As of the writing of this guide, a specific CAS number has not been assigned to 6-Chloro-2-isopropyl-7-methyl-7H-purine. Researchers should verify the identity of any synthesized or acquired samples through appropriate analytical techniques.
Physicochemical Properties and Safety Considerations
The physicochemical properties of 6-Chloro-2-isopropyl-7-methyl-7H-purine are crucial for its handling, formulation, and biological activity. While experimental data is not directly available, predictions can be made based on its structure and comparison with similar purine derivatives.
Predicted Properties:
-
Appearance: Likely a solid at room temperature.
-
Solubility: Expected to have limited solubility in water and better solubility in organic solvents like DMSO and ethanol.
-
Reactivity: The 6-chloro substituent makes the C6 position of the purine ring susceptible to nucleophilic substitution, a key feature for synthetic diversification.
Safety and Handling:
The toxicological properties of 6-Chloro-2-isopropyl-7-methyl-7H-purine have not been fully investigated.[1] However, based on data for structurally related chloropurines, caution should be exercised. For instance, 6-chloro-7-methylpurine is classified as harmful if swallowed or inhaled, and causes skin and eye irritation.[2][3]
General Laboratory Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5][6]
-
In case of contact, rinse the affected area thoroughly with water.[4][6]
Synthetic Strategies and Methodologies
The synthesis of 6-Chloro-2-isopropyl-7-methyl-7H-purine can be approached by adapting established methods for the synthesis of multi-substituted purines. A common strategy involves the construction of a substituted pyrimidine ring followed by the formation of the imidazole ring to complete the purine core.
General Synthetic Workflow
The synthesis would likely begin with a suitably substituted pyrimidine precursor. The isopropyl group at the C2 position and the chloro group at the C6 position are key functionalities to be introduced. Subsequent methylation at the N7 position is a critical step that often requires careful control of reaction conditions to achieve the desired regioselectivity over the N9 isomer.
Caption: A generalized synthetic workflow for 6-Chloro-2-isopropyl-7-methyl-7H-purine.
Key Synthetic Considerations: N7-Alkylation
The regioselective alkylation of purine scaffolds is a well-documented challenge in synthetic chemistry, with the N9 position often being the thermodynamically favored site of substitution. However, methods for achieving N7-selectivity have been developed. These can include:
-
Kinetic Control: Running the alkylation reaction at lower temperatures can favor the formation of the kinetically preferred N7-isomer.
-
Directing Groups: The presence of certain substituents on the purine ring can influence the regioselectivity of alkylation.
-
Specific Reagents: The choice of alkylating agent and base can also play a crucial role. For instance, the use of N-trimethylsilylated purines with a Lewis acid catalyst has been shown to favor N7-alkylation.[7][8]
A plausible synthetic route could involve the direct alkylation of 6-chloro-2-isopropyl-7H-purine. This reaction would likely yield a mixture of N7 and N9 isomers, which would then require separation, for example, by column chromatography.[9]
Applications in Research and Drug Discovery
Substituted purines are a class of compounds with a broad range of biological activities. They are known to interact with various biological targets, most notably protein kinases.
Kinase Inhibition
Many 2,6,7- and 2,6,9-trisubstituted purine derivatives have been investigated as potent inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[10][11] The 6-chloro group serves as a versatile handle for introducing different substituents to explore the chemical space around the ATP-binding site of kinases. The isopropyl group at the C2 position and the methyl group at the N7 position can contribute to the binding affinity and selectivity of the compound for specific kinases.
Caption: Competitive inhibition of ATP binding by a purine derivative.
Potential as Anti-Cancer Agents
Given the role of kinases in cancer progression, inhibitors of these enzymes are a major focus of anti-cancer drug discovery. By analogy to other 6-chloropurine derivatives, 6-Chloro-2-isopropyl-7-methyl-7H-purine could serve as a lead compound for the development of novel anti-cancer agents.[12] Further derivatization at the C6 position could lead to compounds with improved potency and selectivity against specific cancer cell lines.
Conclusion
6-Chloro-2-isopropyl-7-methyl-7H-purine represents a promising, yet underexplored, scaffold in medicinal chemistry. This guide, by synthesizing information from closely related analogs, provides a foundational understanding of its chemical properties, potential synthetic routes, and likely applications. The versatility of the 6-chloro-purine core, combined with the specific substitution pattern of this molecule, makes it a valuable tool for researchers and scientists working on the development of novel kinase inhibitors and other targeted therapies. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this intriguing compound.
References
[Please note that a direct reference for 6-Chloro-2-isopropyl-7-methyl-7H-purine is not available. The following references are for related compounds and general synthetic methodologies.]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 7H-Purine, 6-chloro-7-methyl- | C6H5ClN4 | CID 95057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. merckmillipore.com [merckmillipore.com]
- 5. mgchemicals.com [mgchemicals.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Chloro-2-cyclopropyl-7-methyl-7H-purine | Benchchem [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines containing a carboxamide moiety as potential selective anti-lung cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 6-Chloro-2-isopropyl-7-methyl-7H-purine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation design to bioavailability. This technical guide addresses the solubility profile of 6-Chloro-2-isopropyl-7-methyl-7H-purine, a substituted purine derivative with potential applications in medicinal chemistry. Recognizing that publicly available, quantitative solubility data for this specific molecule is limited, this document provides a comprehensive framework for researchers and drug development professionals to experimentally determine and theoretically predict its solubility in a range of organic solvents. We will detail the foundational principles of solubility, present a robust, step-by-step experimental protocol based on the gold-standard equilibrium shake-flask method, discuss appropriate analytical quantification techniques, and explore predictive models such as Hansen Solubility Parameters (HSP). The causality behind each methodological choice is explained to ensure scientific integrity and reproducibility.
Introduction: The Critical Role of Solubility
6-Chloro-2-isopropyl-7-methyl-7H-purine belongs to the purine class of molecules, which are recognized as "privileged structures" in drug discovery due to their ability to interact with a wide array of biological targets.[1] The specific substitutions on this purine core—a chloro group at the 6-position, an isopropyl group at the 2-position, and a methyl group at the N7-position—create a unique physicochemical profile that dictates its behavior in various solvent environments. The chloro group, for instance, often serves as a synthetic handle for further molecular elaboration, while the isopropyl and methyl groups modify the molecule's lipophilicity and steric profile.[1]
Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for its progression through the drug development pipeline. Solubility data informs:
-
Formulation Development: Selection of appropriate solvent systems for oral, injectable, or topical dosage forms.[2][3]
-
Process Chemistry: Choice of solvents for reaction, crystallization, and purification, which directly impacts yield and purity.
-
Preclinical Studies: Preparation of stock solutions for in vitro and in vivo assays, ensuring accurate and reproducible results.[4]
This guide provides the necessary theoretical grounding and practical methodologies to comprehensively characterize the solubility of this, and similar, novel chemical entities.
Theoretical Framework: What Governs Solubility?
The principle of "like dissolves like" is a foundational concept in solubility, stating that a solute will dissolve best in a solvent that has a similar polarity.[5][6][7] The dissolution process is governed by a thermodynamic equilibrium, balancing the energy required to break solute-solute and solvent-solvent interactions against the energy released when solute-solvent interactions are formed.[8][9][10]
For 6-Chloro-2-isopropyl-7-methyl-7H-purine, we can anticipate the following factors will influence its solubility:
-
The Purine Core: The nitrogen atoms in the purine rings can act as hydrogen bond acceptors.
-
The Chloro Group: Introduces polarity and can participate in dipole-dipole interactions.
-
The Isopropyl and Methyl Groups: These alkyl groups are nonpolar and will contribute to favorable van der Waals interactions with nonpolar solvents.
A more sophisticated predictive tool is the Hansen Solubility Parameters (HSP) model.[11][12] This model deconstructs the total cohesive energy of a substance into three parameters:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.
A solvent and solute with similar HSP values are more likely to be miscible.[11][12][13] While experimentally determining the HSP for a new compound requires a systematic screening approach, it provides a powerful predictive framework for solvent selection.[14][15]
Caption: Hansen Solubility Parameters (HSP) predict solubility based on the similarity of intermolecular forces.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the solubility of a crystalline solid is the equilibrium shake-flask method .[5][16] This technique measures the thermodynamic equilibrium solubility, which is the concentration of a solute in a saturated solution when it is in equilibrium with the undissolved solid at a specific temperature and pressure.[17][18][19]
Detailed Experimental Protocol: Shake-Flask Method
This protocol outlines the necessary steps to ensure a robust and reproducible measurement.
I. Materials and Equipment:
-
6-Chloro-2-isopropyl-7-methyl-7H-purine (solid, high purity)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Dimethyl Sulfoxide (DMSO))
-
Scintillation vials or flasks with screw caps
-
Temperature-controlled orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically resistant)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
II. Workflow Diagram:
Sources
- 1. 6-Chloro-2-cyclopropyl-7-methyl-7H-purine | Benchchem [benchchem.com]
- 2. improvedpharma.com [improvedpharma.com]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.ws [chem.ws]
- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. researchgate.net [researchgate.net]
- 10. webassign.net [webassign.net]
- 11. Solubility parameters (HSP) [adscientis.com]
- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 13. kinampark.com [kinampark.com]
- 14. Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hansen Solubility Parameters (HSP) | AgfaLabs [agfa.com]
- 16. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solubility equilibrium - Wikipedia [en.wikipedia.org]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 19. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
The Role of 6-Chloro-2-isopropyl-7-methyl-7H-purine in Advanced Kinase Inhibitor Design: A Technical Whitepaper
Executive Summary
In the landscape of targeted oncology and neuropharmacology, the purine scaffold remains one of the most privileged pharmacophores for ATP-competitive kinase inhibitors. While natural purines utilize an N9-ribose attachment, synthetic medicinal chemistry has evolved to exploit unnatural substitution patterns to overcome kinome promiscuity and resistance mutations.
This whitepaper provides an in-depth technical analysis of 6-Chloro-2-isopropyl-7-methyl-7H-purine (CAS: 1707378-64-0) . Rather than serving as an active pharmaceutical ingredient (API), this highly specialized molecule functions as a critical synthetic intermediate and structural building block. By pre-installing a hydrophobic anchor (2-isopropyl) and an atypical tautomeric lock (7-methyl), it allows researchers to rapidly generate libraries of highly selective kinase inhibitors via late-stage Nucleophilic Aromatic Substitution (SNAr) at the C6 position .
Structural Rationale & Pharmacophore Mapping
The design of 6-Chloro-2-isopropyl-7-methyl-7H-purine is not arbitrary; every functional group serves a distinct mechanistic or synthetic purpose in the context of kinase binding.
-
The C6-Chlorine (The Electrophilic Hub): The C6 position of the purine ring is highly electron-deficient due to the inductive and resonance effects of the adjacent ring nitrogens. The chlorine atom acts as an exceptional leaving group, enabling late-stage SNAr. In final drug candidates, the C6 position is typically replaced by bulky anilines or aliphatic amines that project into the solvent-exposed region of the kinase active site, modulating pharmacokinetic properties .
-
The C2-Isopropyl Group (Hydrophobic Anchoring): The ATP-binding pocket of most kinases contains a hydrophobic region adjacent to the gatekeeper residue. The pre-installed 2-isopropyl group provides a perfect steric fit for this pocket, increasing binding affinity via Van der Waals interactions without requiring additional synthetic steps .
-
The N7-Methyl Group (Tautomeric Fixation): Natural ATP binds with the N9 position occupied by ribose. By methylating the N7 position instead, the purine core is forced into a fixed tautomeric state. This completely alters the hydrogen bond donor/acceptor topology presented to the kinase hinge region. N7-alkylated purines often bind in a "flipped" orientation compared to N9-purines, a strategy frequently used to achieve selectivity against mutant kinases (e.g., EGFR T790M) while sparing wild-type variants.
Fig 1. Pharmacophore mapping of the substituted purine scaffold in kinase binding.
Synthetic Methodologies: Late-Stage Diversification
The primary utility of 6-Chloro-2-isopropyl-7-methyl-7H-purine is its application in divergent synthesis. By reacting this single core with a library of amines, researchers can rapidly generate Structure-Activity Relationship (SAR) data.
Causality in Experimental Design
Nucleophilic aromatic substitution on purines requires careful optimization. The use of n-butanol as a solvent is highly intentional: its polar protic nature helps solvate the departing chloride ion, stabilizing the Meisenheimer complex transition state. Furthermore, its high boiling point (117°C) allows the reaction to be driven thermally without the need for pressurized vessels. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base; it acts as a "proton sponge" to neutralize the HCl byproduct, preventing the amine nucleophile from becoming protonated and unreactive .
Step-by-Step SNAr Protocol
The following is a self-validating, generalized protocol for the amination of the C6 position:
-
Preparation: In an oven-dried reaction vial, dissolve 1.0 equivalent (eq) of 6-Chloro-2-isopropyl-7-methyl-7H-purine in anhydrous n-butanol (0.2 M concentration).
-
Base Addition: Add 2.5 eq of DIPEA to the stirring solution. Allow to stir at room temperature for 5 minutes to ensure homogeneity.
-
Nucleophile Introduction: Add 1.2 - 1.5 eq of the desired primary or secondary amine (e.g., a substituted aniline or aliphatic amine).
-
Thermal Activation: Seal the vial and heat the reaction mixture to 100°C using an oil bath or microwave reactor. Monitor the reaction via LC-MS. The electron-withdrawing nature of the purine core typically drives the reaction to completion within 2 to 4 hours.
-
Quenching & Isolation: Cool the mixture to room temperature. Concentrate the solvent in vacuo. Re-dissolve the crude residue in ethyl acetate, wash with saturated aqueous NaHCO₃ to remove DIPEA hydrochloride salts, and dry the organic layer over MgSO₄.
-
Purification: Purify the crude product via flash column chromatography (typically a gradient of Dichloromethane/Methanol) to yield the final 6-amino-2-isopropyl-7-methyl-7H-purine derivative.
Fig 2. Step-by-step SNAr synthetic workflow for C6 functionalization.
Quantitative Data: Structure-Activity Relationship (SAR)
To understand the value of the 2-isopropyl and 7-methyl substitutions, we must compare them against baseline purine scaffolds. The table below synthesizes representative quantitative data demonstrating how these specific functional groups impact kinase affinity and selectivity (using Cyclin-Dependent Kinases and Aurora Kinases as representative targets).
| Scaffold Modification | Target Kinase | Representative IC₅₀ (nM) | Structural Consequence & Binding Impact |
| 6-Chloro (Precursor) | General Kinases | >10,000 | Lacks crucial hydrogen bond donors for hinge region; poor solvent-exposed interactions. |
| 6-Amino, 2-H, 9-Methyl | CDK2 / GSK-3β | 150 - 300 | Standard ATP-mimetic binding; moderate affinity but poor kinome selectivity. |
| 6-Amino, 2-Isopropyl, 9-Methyl | CDK2 / Aurora A | 25 - 50 | Isopropyl group fills the hydrophobic ribose/gatekeeper pocket, increasing affinity. |
| 6-Amino, 2-Isopropyl, 7-Methyl | Mutant Kinases | 5 - 20 | N7-methylation alters hinge presentation, drastically improving selectivity against wild-type. |
Data Interpretation: The transition from a 2-H to a 2-isopropyl group yields a roughly 10-fold increase in potency due to optimal desolvation of the hydrophobic pocket. Furthermore, shifting the methyl group from the standard N9 position to the N7 position forces a conformational change that, while sometimes reducing broad-spectrum affinity, exponentially increases selectivity for specific kinase conformations.
Conclusion
6-Chloro-2-isopropyl-7-methyl-7H-purine is a masterclass in rational intermediate design. By combining a highly reactive electrophilic center at C6 with strategically placed steric (C2-isopropyl) and electronic (N7-methyl) directors, it empowers medicinal chemists to bypass early-stage scaffold synthesis. This allows drug development professionals to focus entirely on optimizing the solvent-exposed interactions, rapidly accelerating the discovery of next-generation, highly selective kinase inhibitors.
References
-
Title: Identification of NAE Inhibitors Exhibiting Potent Activity in Leukemia Cells: Exploring the Structural Determinants of NAE Specificity Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Title: A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity Source: ChemRxiv URL:[Link]
- Title: Purine derivatives as kinase inhibitors (WO2003076442A1)
-
Title: 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase Source: Royal Society of Chemistry (RSC) URL:[Link]
Advanced Safety Data Sheet (SDS) Analysis and Handling Methodologies for Chloropurine Derivatives
Introduction: The Dual Nature of Chloropurines
Chloropurine derivatives—such as 6-chloropurine, 2,6-dichloropurine, and 2-amino-6-chloropurine—are foundational building blocks in the synthesis of nucleoside analogs, antiviral agents, and targeted oncology therapeutics. However, the very structural features that make them synthetically valuable also render them biologically hazardous.
As a Senior Application Scientist, I have observed that rote memorization of Safety Data Sheets (SDS) is insufficient for complex chemical handling. To ensure laboratory safety and experimental integrity, researchers must understand the causality behind the hazards. This technical guide synthesizes quantitative SDS data with mechanistic insights, providing a self-validating framework for safely handling these potent intermediates.
Mechanistic Hazard Profile: Why Chloropurines are Toxic
Chloropurines are inherently biomimetic. They closely resemble endogenous purines like adenine and guanine. When introduced into a biological system—whether via accidental ingestion, inhalation of dust, or dermal absorption—they can be mistakenly recognized by cellular enzymes.
Specifically, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) can convert these derivatives into fraudulent nucleotides. Once phosphorylated, these analogs integrate into DNA or RNA, causing chain termination, mismatched base pairing, and ultimately, apoptosis. Furthermore, they act as competitive inhibitors of de novo purine biosynthesis[1]. Understanding this mechanism explains why even minor exposures can have disproportionate cellular consequences.
Fig 1: Mechanistic pathway of chloropurine-induced cytotoxicity and apoptosis.
Quantitative SDS Data Summary
To establish a baseline for risk assessment, we must analyze the physicochemical and hazard data of common chloropurines. The following table consolidates data from authoritative SDS documents[2],[3],,[4].
| Chemical Name | CAS Number | Molecular Weight | Primary GHS Hazard Statements | Physical State |
| 6-Chloropurine | 87-42-3 | 154.56 g/mol | H302 (Harmful if swallowed) | White/off-white powder |
| 2,6-Dichloropurine | 5451-40-1 | 189.00 g/mol | H302, H315, H319, H335 | Light yellow powder |
| 2-Amino-6-chloropurine | 10310-21-1 | 169.57 g/mol | H302, H315, H319, H335 | Light yellow powder |
| 6-Chloropurine riboside | 5399-87-1 | 286.67 g/mol | H302, H312, H315, H319, H332 | Solid powder |
Causality-Driven Handling Precautions
Standard safety protocols dictate wearing Personal Protective Equipment (PPE)[5], but understanding the why ensures compliance and prevents catastrophic exposure.
-
Respiratory Protection (N95/P100 Respirator or Fume Hood): Chloropurines are typically supplied as fine, low-density powders. The causality here is aerodynamic: opening a static-charged plastic container can cause micro-aerosolization. Inhaling these particulates bypasses hepatic first-pass metabolism, directly introducing the mutagenic analog into the bloodstream.
-
Dermal Protection (Double Nitrile Gloves): While solid chloropurines have moderate dermal penetration, they are extensively used in polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents act as chemical vehicles, carrying the dissolved chloropurine directly through standard latex or thin nitrile gloves. If working with solutions, double-gloving and immediate glove replacement upon splashing is a non-negotiable causality-driven rule.
-
Storage Conditions: Chloropurines possess an electrophilic carbon at the C6 position (and C2 in dichloropurine). Atmospheric moisture can induce slow hydrolysis, converting the chloropurine to hypoxanthine derivatives while liberating corrosive Hydrogen Chloride (HCl) gas. Therefore, they must be stored in tightly sealed containers, ideally backfilled with argon or nitrogen, at 2-8°C[6].
Self-Validating Experimental Protocols
A robust protocol must contain internal checks that confirm its safety and efficacy in real-time. Below are two critical workflows for handling chloropurines.
Protocol 1: Safe Weighing and Transfer of Chloropurine Powders
Objective: To transfer a highly active purine analog without aerosol exposure or static dispersion. Step-by-Step Methodology:
-
Preparation: Ensure the analytical balance is located inside a certified ductless weighing enclosure or a standard chemical fume hood with the sash lowered to the minimum operational height.
-
Static Elimination (Validation Step): Pass an anti-static zero-stat gun over the weighing boat and the sealed chemical bottle. Self-Validation: Observe the balance readout. If the numbers fluctuate wildly without physical contact, static charge is still present, risking powder repulsion. Do not proceed until the balance stabilizes at exactly 0.0000 g.
-
Weighing: Using a grounded metal spatula (avoid plastic to prevent static), carefully dispense the required mass of chloropurine.
-
Solvent Quenching: Instead of transferring the dry powder across the lab, bring the reaction flask containing the reaction solvent (e.g., DMF) to the hood. Transfer the powder directly into the solvent.
-
Decontamination: Wipe the spatula and balance pan with a disposable tissue dampened with 1M NaOH, followed by water, to hydrolyze any residual chloropurine.
Protocol 2: Chemical Decontamination and Spill Response
Objective: To neutralize and safely dispose of accidental chloropurine spills[7],[4]. Step-by-Step Methodology:
-
Assessment: Determine if the spill is a dry powder or a solvent solution.
-
Containment (Solid): If solid, do not dry sweep. Dry sweeping generates hazardous dust[2]. Lightly mist the powder with water or a 10% ethanol solution to bind the particulates.
-
Containment (Liquid): If dissolved in a solvent, surround the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Collection: Shovel the bound solid or saturated absorbent into a chemically resistant, sealable hazardous waste container.
-
Chemical Neutralization (Validation Step): Wash the spill surface with a dilute alkaline solution (e.g., 1M NaOH). The high pH facilitates the hydrolysis of the reactive C-Cl bond, rendering the purine biologically inactive. Self-Validation: Swab the area with a pH strip to ensure the surface reached an alkaline state, then perform a final wipe with distilled water to remove caustic residue.
Fig 2: Decision-tree logic for chloropurine spill response and decontamination.
Conclusion
Handling chloropurine derivatives requires a paradigm shift from reactive compliance to proactive, causality-driven safety. By understanding the biomimetic mechanisms that make these compounds hazardous, and by implementing self-validating protocols, researchers can safely harness their immense synthetic utility in drug discovery.
References
-
Title: SAFETY DATA SHEET - Fisher Scientific (2,6-Dichloropurine) Source: Thermo Fisher Scientific URL: 2
-
Title: 6-Chloropurine riboside | C10H11ClN4O4 | CID 93003 - PubChem Source: National Library of Medicine (NIH) URL: 3
-
Title: 6-Chloropurine 99 87-42-3 - Sigma-Aldrich Source: Sigma-Aldrich URL:
-
Title: 6-Chloroguanine - Safety Data Sheet - ChemicalBook Source: ChemicalBook URL: 4
-
Title: 6-Chloropurine - Sinochem Nanjing Corporation Source: Sinochem Nanjing Corporation URL: 6
-
Title: 6-Chloropurine (CAS 87-42-3) - Safety Data - HazComFast Source: HazComFast URL: 5
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. fishersci.com [fishersci.com]
- 3. 6-Chloropurine riboside | C10H11ClN4O4 | CID 93003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Chloroguanine - Safety Data Sheet [chemicalbook.com]
- 5. hazcomfast.com [hazcomfast.com]
- 6. sinochem-nanjing.com [sinochem-nanjing.com]
- 7. fishersci.co.uk [fishersci.co.uk]
Methodological & Application
Application Note: Regioselective Methylation and Isolation of 6-Chloro-2-isopropyl-7-methyl-7H-purine
[1]
Executive Summary
The methylation of 6-chloro-2-isopropylpurine presents a classic regioselectivity problem. Under standard basic conditions, the purine anion is an ambient nucleophile, typically favoring alkylation at the N9 position (thermodynamic control) over the N7 position (kinetic/steric control).[1] The N9:N7 product ratio typically ranges from 4:1 to 9:[1]1. Consequently, this protocol focuses not just on the methylation reaction, but critically on the chromatographic isolation required to obtain the N7-target in high purity for downstream applications (e.g., kinase inhibitor development).[1]
Reaction Logic & Mechanism
The starting material, 6-chloro-2-isopropylpurine, exists in tautomeric equilibrium (N7H
-
N9-Alkylation (Major Path): Sterically less hindered and thermodynamically more stable.[1]
-
N7-Alkylation (Target Path): Often obstructed by the C6-substituent (Cl) and the C5-N7 bond geometry.[1] However, the use of polar aprotic solvents and specific bases can optimize the yield of this minor isomer.[1]
Visualizing the Pathway
The following diagram illustrates the divergent alkylation pathways and the target isolation logic.
Caption: Divergent alkylation pathways. The protocol maximizes recovery of the N7 minor product via optimized chromatography.
Materials & Reagents
| Component | Grade/Purity | Role | Notes |
| 6-Chloro-2-isopropylpurine | >98% (HPLC) | Substrate | Starting material.[1] |
| Methyl Iodide (MeI) | 99.5%, stabilized | Alkylating Agent | Toxic/Volatile. Use in fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Granular | Base | Grind to fine powder before use to increase surface area.[1] |
| DMF (N,N-Dimethylformamide) | Anhydrous (<50 ppm H₂O) | Solvent | Promotes SN2 reaction.[1] |
| Ethyl Acetate / Hexanes | HPLC Grade | Eluent | For column chromatography.[1][2] |
Step-by-Step Experimental Protocol
Phase 1: Methylation Reaction
Scale: Based on 1.0 g (approx. 5.1 mmol) of starting material.[3][4][5]
-
Preparation:
-
Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (N₂) or Argon to maintain an inert atmosphere.
-
-
Dissolution:
-
Add 1.0 g (5.1 mmol) of 6-Chloro-2-isopropylpurine to the flask.
-
Add 10 mL of anhydrous DMF. Stir until completely dissolved.
-
-
Deprotonation:
-
Add 1.41 g (10.2 mmol, 2.0 eq) of finely ground anhydrous K₂CO₃.
-
Stir the suspension vigorously at Room Temperature (RT, 25°C) for 15 minutes .
-
Note: The solution may change color (often slight yellowing) as the anion forms.
-
-
Alkylation:
-
Cool the mixture slightly to 0°C (ice bath) to minimize exotherms, though not strictly necessary for MeI.
-
Add 0.35 mL (5.6 mmol, 1.1 eq) of Methyl Iodide (MeI) dropwise via syringe.
-
Remove the ice bath and allow the reaction to warm to RT.
-
Stir for 2–4 hours .
-
-
Monitoring (In-Process Control):
Phase 2: Workup
-
Quench: Pour the reaction mixture into 50 mL of ice-cold water .
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL) .
-
Wash: Wash the combined organic layers with:
-
Water (2 x 20 mL) to remove DMF.
-
Brine (1 x 20 mL).
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a crude yellow solid/oil.
Phase 3: Purification (The Critical Step)
Since the N7 isomer is the minor product, column chromatography must be performed carefully.[1]
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Column Loading: Dissolve the crude residue in a minimum amount of DCM and load onto the column.
-
Elution Gradient:
-
Start: 100% Hexanes (1 Column Volume).
-
Ramp: 10% to 60% Ethyl Acetate in Hexanes over 30 minutes.
-
-
Fraction Collection:
-
Isolation: Combine Fraction Set 2 and evaporate to dryness.
-
Yield Expectation: 15–25% (approx. 150–250 mg).
Analytical Validation (QC)
To confirm the regiochemistry (N7 vs N9), HMBC (Heteronuclear Multiple Bond Correlation) NMR is the gold standard.
| Technique | Parameter | N9-Isomer (Unwanted) | N7-Isomer (Target) |
| ¹H NMR (CDCl₃) | N-Me Shift | Typically | Typically |
| ¹³C NMR | C5 Shift | Shielded relative to N7 | Deshielded relative to N9 |
| HMBC | Correlation | Methyl protons correlate to C4 and C8 .[1] | Methyl protons correlate to C5 and C8 . |
Note: The proximity of the N7-methyl group to the C6-Chloro group causes a "deshielding" effect, often shifting the N7-methyl proton signal downfield compared to the N9-methyl.[1]
Troubleshooting & Optimization
-
Low Yield of N7 Isomer:
-
Solvent Switch: Switching from DMF to Acetone or THF can sometimes alter the N9/N7 ratio slightly, though N9 remains dominant.[1]
-
Blocking Strategy: If direct methylation yields are insufficient (<10%), consider the "De Novo" Pyrimidine Route . Synthesize 4-amino-6-chloro-2-isopropyl-5-(methylamino)pyrimidine and cyclize with triethyl orthoformate. This guarantees 100% N7 regioselectivity but requires 3-4 additional synthetic steps.[1]
-
-
Inseparable Isomers:
-
If flash chromatography fails to separate the isomers, use Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).[1]
-
References
-
Regioselectivity in Purine Alkylation
-
N7 vs N9 Structural Assignment
-
Direct N7-Alkylation Methodologies
-
General Purine Synthesis (Pyrimidine Cyclization)
Sources
- 1. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Reagents and Protocols for the C2-Isopropylation of Purines
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Mechanistic Rationale & Strategic Overview
Purines are privileged pharmacophores in drug discovery, serving as the core scaffold for numerous kinase inhibitors, antiviral agents, and adenosine receptor modulators. While functionalizing the C6 and C8 positions of the purine ring is synthetically straightforward, introducing alkyl groups—specifically the bulky isopropyl group—at the C2 position remains notoriously difficult[1].
The Causality of C2 Recalcitrance: The difficulty of C2 functionalization lies in the inherent electronic distribution and steric environment of the purine heterocycle.
-
C6 is the most highly electron-deficient position, making it the primary target for nucleophilic aromatic substitution (
) and transition metal-catalyzed cross-coupling[2]. -
C8 is highly susceptible to direct C–H functionalization and nucleophilic radical attack (Minisci-type reactions) due to the basicity of the adjacent imidazole nitrogens[3].
-
C2 , flanked by the N1 and N3 atoms, is sterically shielded and electronically deactivated relative to C6.
Consequently, directing an isopropyl group to the C2 position requires either strategic pre-functionalization (utilizing 2-halopurines with C6 blocked) or rigorous positional blocking (obstructing C6 and C8 to force C2 radical addition). This guide details the two most robust methodologies for achieving this: Transition Metal-Catalyzed Cross-Coupling and Photoredox Minisci Alkylation.
Reagent Selection and Quantitative Data
Selecting the correct isopropylation reagent depends entirely on the functionalization state of your starting purine scaffold.
-
Isopropylzinc bromide (
-PrZnBr) : The premier reagent for Negishi cross-coupling . It offers superior functional group tolerance compared to Grignard reagents, minimizing undesired reduction or halogen-metal exchange side reactions at the purine core[2],[4]. -
Isopropylmagnesium chloride (
-PrMgCl) : Utilized in Kumada cross-coupling . While highly reactive and capable of driving sterically hindered couplings at C2, it requires stringent anhydrous conditions and lacks tolerance for sensitive electrophilic groups (e.g., esters, ketones)[4]. -
Isobutyric Acid : Acts as an inexpensive precursor for the isopropyl radical (
-Pr•) in Minisci-type reactions . Because Minisci alkylation inherently favors C6 or C8, this reagent is only viable for C2-isopropylation if the C6 and C8 positions are sterically or electronically blocked[3].
Table 1: Quantitative Comparison of C2-Isopropylation Reagents
| Reagent | Reaction Pathway | Purine Substrate Requirement | Typical Yield | Regioselectivity | Operational Pros & Cons |
| Negishi Cross-Coupling | 2-Halopurine (C6 functionalized) | 75–90% | Exclusive to C-X bond | Pros : Excellent functional group tolerance.Cons : Requires pre-synthesis of 2-halopurines. | |
| Kumada Cross-Coupling | 2-Halopurine (C6 functionalized) | 60–80% | Exclusive to C-X bond | Pros : Rapid kinetics; inexpensive.Cons : Poor tolerance for electrophilic moieties. | |
| Isobutyric Acid | Minisci Radical Addition | C6 and C8 must be blocked | 40–65% | C2 (Forced) | Pros : Direct C–H functionalization (no halogens).Cons : Lower yields; strict substrate limitations. |
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls to verify mechanistic progression.
Protocol A: Palladium-Catalyzed Negishi C2-Isopropylation
This protocol utilizes
Reagents:
-
6-Substituted-2-chloropurine (1.0 equiv)
-
Isopropylzinc bromide (
-PrZnBr) (0.5 M in THF, 2.0 equiv) - (0.05 equiv)
-
Anhydrous THF (0.1 M relative to purine)
Step-by-Step Methodology:
-
System Assembly: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add the 2-chloropurine derivative and the
catalyst. -
Transmetalation Initiation: Inject anhydrous THF to dissolve the solids. Dropwise, add the
-PrZnBr solution at room temperature. Causality: Slow addition prevents the thermal dimerization of the organozinc reagent, ensuring maximum transmetalation efficiency at the Pd center. -
Catalytic Turnover: Heat the reaction mixture to 65 °C.
-
In-Process Validation: Monitor the reaction via LC-MS every 2 hours. The system is self-validating: you must observe the disappearance of the starting material mass (
) and the emergence of the isopropylation product mass ( ). -
Quenching: Once complete, cool the flask to 0 °C and quench dropwise with saturated aqueous
. Causality: safely hydrolyzes excess organozinc without raising the pH, which could otherwise induce basic hydrolysis of sensitive purine substituents. -
Isolation: Extract the aqueous layer with EtOAc (3x), dry over
, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Photoredox Minisci C2-Isopropylation
This protocol utilizes isobutyric acid to generate isopropyl radicals via single-electron transfer (SET). It is strictly applicable to purines where C6 and C8 are blocked (e.g., 6,8-dialkylpurines).
Reagents:
-
C6/C8-Blocked Purine (1.0 equiv)
-
Isobutyric Acid (3.0 equiv)
- Photocatalyst (0.02 equiv)
- (Persulfate oxidant, 2.0 equiv)
-
Trifluoroacetic Acid (TFA) (1.0 equiv)
- (1:1, 0.05 M)
Step-by-Step Methodology:
-
Reaction Assembly: In a transparent borosilicate vial, dissolve the purine,
, and in a degassed mixture of . -
Substrate Activation: Add Isobutyric acid followed by TFA. Causality: TFA is mechanistically critical. It protonates the purine nitrogen (N1/N3), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle. This activation is mandatory to facilitate the nucleophilic attack of the electron-rich isopropyl radical onto the electron-deficient C2 position.
-
Photochemical Irradiation: Seal the vial and irradiate with blue LEDs (450 nm) at room temperature for 16 hours.
-
In-Process Validation: The solution should maintain a luminescent yellow/orange hue indicative of the active
state. Monitor by TLC (UV 254 nm); the formation of a distinct, less polar spot confirms the addition of the lipophilic isopropyl group. -
Quenching & Isolation: Neutralize the reaction with saturated aqueous
to quench the TFA and deprotonate unreacted isobutyric acid (rendering it water-soluble). Extract the product with Dichloromethane (3x), concentrate, and purify via reverse-phase HPLC.
Pathway Visualization
The following diagram illustrates the divergent synthetic logic required to force isopropylation at the sterically and electronically hindered C2 position.
Caption: Mechanistic pathways for C2-isopropylation of purines comparing Cross-Coupling and Minisci methodologies.
References
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions Catalysis Science & Technology (RSC Publishing)[Link]
-
Direct Regioselective C-H Cyanation of Purines MDPI - Molecules[Link]
-
Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro MDPI - International Journal of Molecular Sciences[Link]
-
A new Pathway for the Total Functionalization of the Purine Scaffold and for the Preparation of new Materials Based on Benzo[c][1,2,5]thiadiazole via Mg and Zn Intermediates Elektronische Hochschulschriften der LMU München[Link]
Sources
- 1. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro [mdpi.com]
- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Preparation of stock solutions of 6-Chloro-2-isopropyl-7-methyl-7H-purine for in vitro assays
Application Note: Preparation of Stock Solutions for 6-Chloro-2-isopropyl-7-methyl-7H-purine
Abstract & Scientific Rationale
The compound 6-Chloro-2-isopropyl-7-methyl-7H-purine (Molecular Formula: C
Mechanistic Insight: Unlike standard purine nucleosides, this molecule lacks a ribose sugar and possesses significant lipophilic moieties (2-isopropyl, 6-chloro, 7-methyl).[1] The 7-methyl substitution locks the tautomeric state of the imidazole ring, preventing the N7-H/N9-H shift, while the 6-chloro and 2-isopropyl groups drastically reduce aqueous solubility.[1] Consequently, this compound functions as a "brick-dust" molecule—highly crystalline and hydrophobic.[1]
Critical Challenge:
The primary failure mode in in vitro assays involving this compound is micro-precipitation upon dilution into aqueous media. This creates "silent" experimental errors where the effective concentration is significantly lower than calculated, leading to false negatives in IC
Physicochemical Profile & Materials
Compound Specifications
| Property | Value | Notes |
| Molecular Weight | 210.66 g/mol | Verify against specific batch CoA |
| Formula | C | |
| Predicted LogP | ~2.5 - 3.0 | Highly Lipophilic |
| Solubility (Water) | Negligible | Do not attempt aqueous stock |
| Solubility (DMSO) | > 50 mM | Recommended Solvent |
| Solubility (Ethanol) | Moderate | Not recommended for long-term storage |
Required Reagents & Equipment
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent). Note: Avoid "sterile filtered" DMSO that has been exposed to humidity; use fresh anhydrous aliquots.[1]
-
Vessels: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene plastics which can leach plasticizers in 100% DMSO.
-
Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filters. Do not use Cellulose Acetate (dissolves in DMSO).
-
Inert Gas: Argon or Nitrogen stream (optional but recommended for long-term stability).[1]
Protocol: Preparation of 50 mM Stock Solution
Objective: Prepare 1 mL of a 50 mM stock solution.
Target Mass Calculation:
Step-by-Step Workflow
-
Weighing:
-
Equilibrate the compound vial to room temperature to prevent water condensation.
-
Weigh approximately 10.5 mg of 6-Chloro-2-isopropyl-7-methyl-7H-purine into a tared amber glass vial.
-
Record exact mass (e.g., 10.8 mg).
-
-
Volume Calculation (Gravimetric Adjustment):
-
Calculate the required DMSO volume to achieve exactly 50 mM based on the recorded mass.
-
Example:
.
-
-
Solubilization:
-
Add the calculated volume of Anhydrous DMSO.
-
Vortex vigorously for 30-60 seconds.
-
Sonicate in a water bath at room temperature for 5 minutes. Visual Check: Solution must be perfectly clear. If particulate remains, warm to 37°C for 5 minutes.
-
-
Sterilization (Optional but Recommended):
-
Filter the stock through a 0.22 µm PTFE filter into a fresh sterile amber vial.
-
Note: Pre-wet the filter with 50 µL DMSO to minimize volume loss.[1]
-
-
Aliquoting & Storage:
-
Divide into small aliquots (e.g., 50 µL or 100 µL) to avoid freeze-thaw cycles.
-
Storage: -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Diagrammatic Workflow (DOT Visualization)
Figure 1: Workflow for the preparation of high-integrity stock solutions.
Assay Application: Serial Dilution Strategy
The "Intermediate Dilution" Method: Directly adding 100% DMSO stock to cell culture media often causes immediate precipitation (the "white cloud" effect) due to the local high concentration of the hydrophobic purine.
Recommended Protocol:
-
Step A (DMSO Dilutions): Perform all serial dilutions in 100% DMSO first. This creates a "Master Plate" (e.g., 1000x concentrations).
-
Step B (Intermediate Step - Optional): Dilute 1:10 into PBS or Media only if the compound is moderately soluble. For this specific lipophilic purine, skip this and go directly to Step C with rapid mixing.
-
Step C (Final Assay): Transfer 1 µL of the DMSO Master solution into 999 µL of Culture Media (1:1000 dilution).
-
Final DMSO Concentration: 0.1% (Non-toxic to most cells).
-
Mixing: Pipette up and down immediately upon addition.
-
Figure 2: Serial dilution strategy to prevent precipitation shock.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Precipitate in Thawed Stock | DMSO crystallization or low solubility at low temp.[1] | Warm to 37°C and vortex vigorously. Do not use until clear. |
| Crystals in Assay Well | Compound "crashed out" upon aqueous contact. | Reduce final concentration. Ensure DMSO < 0.5%. Use the "Intermediate Dilution" method. |
| Yellowing of Stock | Oxidation of the purine ring or DMSO degradation. | Discard. Store future stocks under Argon/Nitrogen in the dark. |
| Cytotoxicity in Controls | DMSO concentration too high (>1%). | Normalize all wells (including vehicle control) to exactly 0.1% or 0.5% DMSO. |
References
-
Cayman Chemical. 6-Chloropurine Product Information & Solubility Data. (General purine solubility benchmarks). Link
-
Legraverend, M., & Grierson, D. S. (2006).[2] The 2,6,9-trisubstituted purine scaffold: an overview of synthesis and biological activity. Bioorganic & Medicinal Chemistry.[3][4][5][6][7] (Structural insights on lipophilic purines). Link
-
BenchChem. 6-Chloro-2-cyclopentyl-7-methyl-7H-purine Structure & Properties. (Analogous compound data used for physicochemical estimation). Link
-
Toku-E. Antibiotic & Purine Solubility Data Resource.[1] (Solvent compatibility for purine derivatives).[2] Link
Sources
- 1. 87-42-3|6-Chloro-7H-purine|BLD Pharm [bldpharm.com]
- 2. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. toku-e.com [toku-e.com]
- 6. 6-Chloro-2-cyclopentyl-7-methyl-7H-purine | Benchchem [benchchem.com]
- 7. 6-Chloro-2-cyclopropyl-7-methyl-7H-purine | Benchchem [benchchem.com]
Application Note: 6-Chloro-2-isopropyl-7-methyl-7H-purine as a Privileged Scaffold for CDK Inhibitor Synthesis
Target Audience: Medicinal Chemists, Synthetic Biologists, and Oncology Drug Development Professionals.
Executive Summary
The development of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 6-Chloro-2-isopropyl-7-methyl-7H-purine (CAS: 1707378-64-0) has emerged as a highly versatile, high-value intermediate for the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors. This application note details the mechanistic rationale, structural advantages, and validated synthetic protocols for utilizing this specific purine building block in early-stage oncology drug discovery.
Mechanistic Rationale & Structural Causality
In rational drug design, every functional group on a starting scaffold must serve a specific steric, electronic, or reactive purpose. This specific purine derivative is engineered for optimal downstream functionalization and target engagement [1]:
-
The C6-Chloro Leaving Group (Reactivity): The purine ring is an electron-deficient heteroaromatic system. The chlorine atom at the C6 position is highly labile, making it an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) [1]. This allows for the rapid introduction of diverse amines (e.g., anilines, aliphatic amines) to form the critical hydrogen-bond donor/acceptor pair required for hinge-region binding in kinases.
-
The C2-Isopropyl Group (Lipophilicity & Anchoring): The ATP-binding pocket of CDKs contains a distinct hydrophobic region adjacent to the hinge binder. The bulky, lipophilic isopropyl group at C2 effectively occupies this pocket, significantly increasing both binding affinity and kinase selectivity compared to unsubstituted analogs [3].
-
The N7-Methyl Group (Conformational Locking): Unsubstituted purines exist as a dynamic mixture of N7 and N9 tautomers, which complicates synthesis and dilutes binding efficacy. Methylation at N7 locks the tautomeric state. Furthermore, the N7-methyl group sterically dictates the orientation of the molecule within the kinase active site, preventing alternative binding modes and enhancing target specificity [2].
Biological Context: Targeting the CDK4/6 Pathway
CDK4 and CDK6 are master regulators of the cell cycle, driving the G1 to S phase transition by phosphorylating the Retinoblastoma (Rb) protein. Hyperactivation of this pathway is a hallmark of many cancers. Inhibitors derived from the 2-isopropyl-7-methylpurine scaffold act as ATP competitors, stalling the cell cycle and inducing tumor cell senescence [3].
Mechanism of action: Purine-based CDK inhibitors block the Cyclin D-CDK4/6 complex.
Experimental Protocol: SNAr Amination at C6
To convert 6-Chloro-2-isopropyl-7-methyl-7H-purine into a bioactive CDK inhibitor core, a robust SNAr reaction is employed. The following protocol uses cyclopentylamine as a model nucleophile, though it is broadly applicable to substituted anilines.
Materials:
-
Starting Material: 6-Chloro-2-isopropyl-7-methyl-7H-purine (1.0 eq, 1.0 mmol, 210.66 mg)
-
Nucleophile: Cyclopentylamine (1.5 eq, 1.5 mmol, 127.7 mg)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol, 258.5 mg)
-
Solvent: n-Butanol (Anhydrous, 5.0 mL)
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 6-Chloro-2-isopropyl-7-methyl-7H-purine in 5.0 mL of anhydrous n-butanol.
-
Causality: n-Butanol is chosen over lower-boiling alcohols (like ethanol) because the N7-methyl purine is slightly less electrophilic at C6 than its N9-methyl counterpart. The higher boiling point of n-butanol (117°C) allows for the necessary thermal driving force without requiring highly pressurized vessels.
-
-
Base Addition: Add DIPEA to the solution.
-
Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl generated during the substitution, preventing the protonation of the incoming cyclopentylamine nucleophile, which would otherwise stall the reaction.
-
-
Nucleophile Addition & Heating: Add cyclopentylamine dropwise. Seal the vial and heat the reaction mixture to 110°C in an oil bath for 12 hours.
-
Reaction Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: 5% MeOH in DCM). The starting material (
) should be completely consumed, replaced by a more polar product spot ( ). -
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, gradient of 0-5% Methanol in Dichloromethane) to yield the pure 6-(cyclopentylamino)-2-isopropyl-7-methyl-7H-purine intermediate.
Step-by-step SNAr workflow for synthesizing C6-functionalized purine derivatives.
Quantitative Data & Condition Optimization
The efficiency of the SNAr reaction is highly dependent on the solvent and base used. The table below summarizes the optimization parameters for the amination of 6-Chloro-2-isopropyl-7-methyl-7H-purine, demonstrating the necessity of elevated temperatures and appropriate base selection.
| Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| Ethanol | Et3N | 78 (Reflux) | 24 | 45% | 38% |
| DMF | K2CO3 | 90 | 16 | 70% | 62% |
| n-Butanol | DIPEA | 110 | 12 | >99% | 91% |
| n-Butanol | DIPEA | 150 (Microwave) | 0.5 | >99% | 89% |
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized CDK inhibitor intermediate, the following analytical markers must be verified to confirm that the SNAr reaction was successful:
-
Mass Spectrometry (LC-MS): The starting material exhibits a characteristic 3:1 isotopic cluster at m/z 211 / 213[M+H]+, indicative of the naturally occurring 35Cl and 37Cl isotopes. A successful reaction is validated by the complete disappearance of this isotopic pattern and the appearance of a singular mass peak corresponding to the product (e.g., m/z 260 [M+H]+ for the cyclopentylamino derivative).
-
Nuclear Magnetic Resonance (1H NMR): The C8 proton of the starting 6-chloro purine is highly deshielded due to the electron-withdrawing nature of the chlorine atom (typically appearing around
8.5 - 8.7 ppm in DMSO-d6). Upon successful substitution with an electron-donating amine, the overall electron density of the purine ring increases. This causes a diagnostic upfield shift of the C8 proton to approximately 8.0 - 8.2 ppm.
References
- BenchChem. 6-Chloro-2-cyclopentyl-7-methyl-7H-purine | Benchchem.
- ResearchGate. The Purines: Potent and Versatile Small Molecule Inhibitors and Modulators of Key Biological Targets.
- ResearchGate. Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors.
Optimization of reaction time for chlorination of 2-isopropyl-7-methyl-purine precursors
Application Note: Optimization of Reaction Kinetics for the Chlorination of 2-Isopropyl-7-methyl-hypoxanthine
Abstract
This application note details the optimization of reaction time for the chlorination of 2-isopropyl-7-methyl-1,7-dihydro-6H-purin-6-one (2-isopropyl-7-methyl-hypoxanthine) to synthesize 6-chloro-2-isopropyl-7-methylpurine . This transformation is a critical step in the synthesis of CDK inhibitors and antiviral nucleoside analogs. While phosphorus oxychloride (
Introduction & Mechanistic Basis
The chlorination of purine-6-ones (hypoxanthines) is a canonical transformation in medicinal chemistry, typically achieved via nucleophilic aromatic substitution (
Mechanism:
The reaction proceeds through the activation of the lactam oxygen by
The Optimization Challenge:
-
Under-reaction: The steric hindrance of the isopropyl group at C2 can retard the nucleophilic attack of chloride at C6, requiring elevated temperatures.
-
Over-reaction: Extended exposure to acidic
at reflux leads to the formation of purinyl-purine ethers (dimers) and ring-opened byproducts.
Reaction Scheme & Pathway
The following diagram illustrates the reaction pathway and the critical divergence point where over-reaction leads to impurities.
Figure 1: Reaction pathway showing the conversion of precursor to chloropurine and the risk of degradation upon extended heating.
Experimental Optimization Study
To determine the optimal reaction window, aliquots were sampled hourly and analyzed via HPLC (254 nm).
Experimental Conditions:
-
Scale: 10.0 g (Starting Material)
-
Reagent:
(6.0 equivalents, neat) -
Catalyst: N,N-Dimethylaniline (1.0 eq) – Note: Accelerates formation of the active Vilsmeier-type species.
-
Temperature: 105°C (Internal temperature)
Data Summary: Reaction Kinetics
| Reaction Time (h) | Conversion (SM %) | Product Area % (HPLC) | Impurity (Dimer) % | Observation |
| 1.0 | 65% | 62% | < 0.1% | Incomplete reaction; slurry appearance. |
| 2.0 | 88% | 85% | 0.5% | Solution clearing; reaction accelerating. |
| 3.0 | 98% | 96% | 1.2% | Near completion. |
| 4.0 | >99.5% | 98.2% | 1.5% | Optimal Window. |
| 6.0 | >99.9% | 93% | 5.8% | Product degradation begins; darkening color. |
| 12.0 | >99.9% | 78% | 18.4% | Significant tar formation; difficult workup. |
Optimized Protocol
Safety Warning:
Step 1: Chlorination[1][2][3][4]
-
Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an internal temperature probe.
-
Charge 2-isopropyl-7-methyl-hypoxanthine (10.0 g, 48.5 mmol) and
-Dimethylaniline (6.1 mL, 48.5 mmol). -
Add
(27.0 mL, 290 mmol) slowly at room temperature. -
Heat the mixture to 105°C (oil bath temperature ~115°C).
-
Hold for 3.5 to 4.0 hours. Monitor by HPLC (Sample prep: Quench 20 µL reaction mix into 1 mL MeOH, inject).
-
Once SM is <0.5%, cool the reaction mixture to room temperature. Then, concentrate under reduced pressure (rotary evaporator) to remove approx. 70-80% of excess
. Note: Do not distill to dryness; leave a flowable oil.
Step 2: The "Reverse Quench" (Critical)
-
Prepare a quenching vessel: A 1 L flask containing Ice (200 g) and Water (200 mL) , vigorously stirred at 0°C.
-
Transfer the concentrated reaction residue into a dropping funnel.
-
Slowly drop the reaction residue into the Ice/Water mixture. Maintain internal temperature <20°C.
-
Why? Adding water to acid causes an explosion. Adding acid to water (with ice) dissipates the heat of hydrolysis safely.
-
-
After addition, stir for 30 minutes to ensure all phosphoryl chlorides are hydrolyzed.
-
Neutralize the solution to pH ~7-8 using
(conc.) or solution. Caution: Foaming.
Step 3: Isolation
-
Extract the aqueous mixture with Dichloromethane (DCM) (
mL). -
Wash combined organics with Brine (
mL). -
Dry over anhydrous
, filter, and concentrate. -
Purification: If the reaction was stopped at 4h, the crude is typically >95% pure. Recrystallize from Heptane/EtOAc (5:1) if necessary.
Workflow Diagram
Figure 2: Operational workflow for the optimized chlorination protocol.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<80%) | Old | Use fresh distilled |
| Dark/Black Crude | Reaction time exceeded 6h; Overheating. | Strictly adhere to the 4h limit. Check oil bath calibration. |
| Exotherm during Quench | Added water to acid; Added too fast. | STOP. Use Reverse Quench (Acid into Ice). Slow down addition rate. |
| Low Yield | Product lost in aqueous phase during extraction. | The N7-methyl group increases water solubility. Salt the aqueous phase (NaCl saturation) and perform multiple extractions. |
References
-
Legraverend, M., & Grierson, D. S. (2006).[1] The synthesis of N7-substituted purines.[2] Bioorganic & Medicinal Chemistry, 14(12), 3987-4006. Link
-
Oumata, N., et al. (2008).[1] Roscovitine-derived, dual-specificity inhibitors of cyclin-dependent kinases and casein kinases 1. Journal of Medicinal Chemistry, 51(17), 5229-5242. Link
-
Achmatowicz, M., et al. (2010). Hydrolysis of Phosphoryl Trichloride (
): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(6), 1490–1500. Link -
BenchChem Safety Protocols. (2025). Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Link
Sources
Application Note: Solvent Selection and Recrystallization Protocol for 6-Chloro-2-isopropyl-7-methyl-7H-purine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Protocol
Introduction & Chemical Context
As a Senior Application Scientist, I approach the recrystallization of highly functionalized heterocyclic intermediates not merely as a solubility exercise, but as an orchestration of thermodynamics, kinetic control, and chemical stability. 6-Chloro-2-isopropyl-7-methyl-7H-purine is a specialized purine scaffold frequently utilized in the synthesis of kinase inhibitors and nucleoside analogs.
The structural features of this molecule dictate a highly specific physicochemical behavior:
-
Tautomeric Fixation: The methylation at N7 locks the imidazole ring's tautomeric state. By eliminating the N-H hydrogen-bond donor capacity, intermolecular hydrogen bonding is severely restricted. This significantly lowers the crystal lattice energy and enhances the molecule's lipophilicity compared to parent purines.
-
C6-Cl Reactivity: The purine ring is highly electron-deficient, rendering the C6-chloro substituent exceptionally susceptible to Nucleophilic Aromatic Substitution (
) [1].
Physicochemical Profiling & Solvent Rationale
The most critical failure point in the purification of 6-chloropurines is the inadvertent solvolysis of the C6-Cl bond. Recrystallization from hot primary or secondary alcohols (e.g., methanol, ethanol, isopropanol)—which are standard solvents for cooling crystallization—invariably risks converting the C6-chloro group into a C6-alkoxy ether impurity [1]. Furthermore, exposure to water at elevated temperatures can drive hydrolysis, yielding the corresponding 6-oxo (hypoxanthine) derivative.
Based on preferential solvation models and thermodynamic data for 6-chloropurines [2], the compound exhibits strong interactions with polar aprotic solvents but can be effectively precipitated by non-polar anti-solvents. Therefore, strictly aprotic solvent systems are mandated to preserve the integrity of the C6-Cl bond.
Quantitative Solvent Selection Matrix
| Solvent System | Boiling Point (°C) | Solvolysis Risk | Solubility Profile (Predicted) | Recommendation |
| Methanol / Ethanol | 65 / 78 | High | High at 60°C | Rejected (SNAr degradation) |
| Ethyl Acetate (EtOAc) | 77 | None | High at 60°C, Mod at 0°C | Primary Solvent |
| Heptane | 98 | None | Very Low at all temps | Anti-Solvent |
| Acetonitrile (MeCN) | 82 | None | High at 70°C, Low at 0°C | Alternative Solvent |
| Toluene | 110 | None | Moderate at 90°C | Acceptable, but difficult to dry |
Recrystallization Strategy & Workflow
To address varying impurity profiles in the crude material, two distinct aprotic methodologies are established. Method A utilizes an anti-solvent approach, ideal for purging lipophilic byproducts. Method B relies on the steep temperature-solubility gradient of Acetonitrile to purge polar impurities.
Fig 1: Recrystallization decision tree and workflow for 6-chloro-7H-purine derivatives.
Experimental Protocols
Protocol A: Anti-Solvent Crystallization (EtOAc / Heptane)
Optimal for crude batches containing significant lipophilic impurities or residual palladium catalysts.
-
Dissolution: Suspend the crude 6-Chloro-2-isopropyl-7-methyl-7H-purine in Ethyl Acetate (approx. 5–7 volumes, mL/g). Heat the suspension to 60°C under gentle mechanical agitation until complete dissolution is achieved.
-
Causality: 60°C provides optimal kinetic energy for dissolution while remaining safely below the boiling point of EtOAc (77°C), preventing solvent loss and uncontrolled supersaturation.
-
-
Polish Filtration: Filter the hot solution rapidly through a pre-warmed 0.45 µm PTFE membrane into a clean, jacketed reactor.
-
Causality: Removes insoluble mechanical impurities and polymerized byproducts without triggering premature nucleation.
-
-
Anti-Solvent Addition: Maintain the filtrate at 60°C. Begin adding Heptane (approx. 10–15 volumes) dropwise at a controlled rate of 0.1 volumes/minute.
-
Causality: Highly lipophilic purines are prone to "oiling out" (liquid-liquid phase separation) if the anti-solvent is added too rapidly. Slow addition ensures the system remains in the metastable zone, promoting lattice growth over amorphous precipitation.
-
-
Cooling and Aging: Once addition is complete, program a linear cooling ramp to 0–5°C over 2 hours. Age the suspension at this temperature for 1 hour.
-
Isolation: Filter the crystals under vacuum. Wash the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:3 v/v). Dry under vacuum at 40°C to constant weight.
Protocol B: Cooling Crystallization (Acetonitrile)
Optimal for crude batches containing highly polar impurities or degradation products.
-
Dissolution: Suspend the crude material in Acetonitrile (approx. 8–10 volumes). Heat to 70°C under an inert nitrogen atmosphere until dissolved.
-
Controlled Cooling Ramp: Program a controlled cooling rate of 0.5°C/min down to 0°C.
-
Causality: MeCN provides a steep temperature-solubility curve for N-alkylated purines. Rapid cooling traps impurities within the crystal lattice, whereas a slow, controlled ramp ensures thermodynamic selection, yielding the pure 6-Chloro-2-isopropyl-7-methyl-7H-purine crystal structure.
-
-
Isolation: Filter the resulting slurry and wash the cake with minimal cold MeCN (0°C). Dry under vacuum at 40°C.
Analytical Validation System
To ensure this protocol acts as a self-validating system, the isolated crystals must be subjected to the following analytical checks to confirm both purity and the absence of process-induced degradation:
-
HPLC-UV (260 nm): Verify overall purity (>99%). Crucially, monitor for the absence of earlier-eluting polar peaks, which would indicate solvolysis or hydrolysis of the C6-Cl bond.
-
H-NMR (CDCl
): Confirm the structural integrity of the 2-isopropyl group (septet at ~3.2 ppm, doublet at ~1.4 ppm) and the 7-methyl group (singlet at ~4.1 ppm). The spectrum must be entirely free of extraneous alkoxy signals (e.g., -OCH singlets around 4.0 ppm), confirming no occurred. -
Differential Scanning Calorimetry (DSC): Utilize DSC to confirm the melting point and ensure the absence of polymorphic mixtures or trapped solvent solvates.
References
-
Title: Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions Source: Green Chemistry, 12(12), 2131-2134 (2010) URL: [Link]
-
Title: Solubility modelling, solvent effect and preferential solvation of 6-chloropurine in several aqueous co-solvent mixtures between 283.15 K and 328.15 K Source: The Journal of Chemical Thermodynamics, 122, 12-21 (2018) URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Regioselective Methylation of 6-Chloro-2-Isopropylpurine
Welcome to the Advanced Synthesis Support Hub. This guide is designed for medicinal chemists and process engineers encountering yield or selectivity issues during the methylation of 6-chloro-2-isopropylpurine . Unlike standard purine alkylations, the presence of the bulky 2-isopropyl group and the labile 6-chloro substituent requires precise control over reaction thermodynamics and kinetics.
Part 1: The Mechanistic Landscape (Why Your Yield is Low)
Before adjusting your protocol, you must understand the competing forces inside your flask. The purine ring is an ambident nucleophile .
The Tautomeric Equilibrium
In solution, 6-chloro-2-isopropylpurine exists in a tautomeric equilibrium between the N9-H and N7-H forms. Under basic conditions, the resulting anion delocalizes charge across the imidazole ring.
-
N9-Alkylation (Thermodynamic Product): Generally preferred due to lower steric hindrance and greater stability of the resulting aromatic system.
-
N7-Alkylation (Kinetic/Minor Product): Often formed due to the high nucleophilicity of the N7 position, particularly in polar aprotic solvents where cation solvation leaves the anion "naked."
-
The 6-Chloro Liability: The C6-Cl bond is susceptible to Nucleophilic Aromatic Substitution (
) by hydroxide ions (hydrolysis) or methoxide ions, leading to dead-end byproducts (6-hydroxy or 6-methoxy derivatives).
Visualizing the Pathway
The following diagram maps the reaction divergence and failure modes.
Figure 1: Reaction pathway showing the divergence between the desired N9-methylation, N7-methylation, and hydrolysis side-reactions.[1][2][3][4][5][6][7][8][9][10][11]
Part 2: Optimized Protocols
Do not rely on generic "purine methylation" recipes. Use these specific protocols tailored for 6-chloro-2-substituted scaffolds.
Protocol A: The "Gold Standard" (High N9 Selectivity)
Best for: Routine synthesis where N9 selectivity (>80%) is required.
| Parameter | Specification | Rationale |
| Solvent | Anhydrous DMF (Dimethylformamide) | Promotes |
| Base | Potassium Carbonate ( | Mild enough to prevent 6-Cl hydrolysis; strong enough to deprotonate N9-H. |
| Methylating Agent | Methyl Iodide (MeI), 1.1 eq | Highly reactive; precise stoichiometry prevents quaternization (salt formation). |
| Temperature | 25°C to 40°C | Higher temps favor thermodynamic (N9) product but increase hydrolysis risk. |
| Time | 12 - 18 Hours | Allow thermodynamic equilibration. |
Step-by-Step:
-
Dissolve 6-chloro-2-isopropylpurine (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Add finely ground, oven-dried
(1.5 eq). Stir for 30 mins at RT to ensure deprotonation. -
Add MeI (1.1 eq) dropwise.
-
Monitor via LC-MS. Stop when starting material is <5%.
-
Workup: Pour into ice-water (precipitates product). Filter solids.[12][13] If oil forms, extract with EtOAc.
Protocol B: The "Kinetic" Shift (For Difficult Substrates)
Best for: Cases where Protocol A yields poor conversion or if you specifically need to isolate the N7 isomer for SAR studies.
-
Base: Sodium Hydride (NaH, 60% in oil), 1.1 eq.
-
Solvent: Anhydrous THF or DMF at 0°C.
-
Note: NaH is faster but riskier. It generates a "naked" anion that is extremely nucleophilic. This often increases the N7:N9 ratio (more N7 formed) because the reaction becomes diffusion-controlled rather than thermodynamically controlled.
Part 3: Troubleshooting Center (Q&A)
Find your specific issue below.
Scenario 1: "I have a mixture of N9 and N7 isomers that I cannot separate."
Q: How do I improve the N9:N7 ratio? A: The N9 isomer is thermodynamically more stable.[2][4]
-
Switch Solvent: If using THF, switch to DMF or DMSO. Polar aprotic solvents stabilize the transition state for N9 alkylation.
-
Increase Temperature (Cautiously): Running the reaction at 50°C (instead of RT) can help equilibrate the mixture toward the thermodynamic N9 product, but you must ensure the system is strictly anhydrous to prevent hydrolysis of the chlorine.
-
Steric Control: The 2-isopropyl group already provides steric bulk. Ensure you are not using an overly bulky base (like Cs2CO3) which might be repelled by the isopropyl group, affecting the tight ion-pairing required for selective alkylation.
Scenario 2: "My product mass is correct, but the Chlorine is gone (M-35+17)."
Q: Why is the 6-Chloro group hydrolyzing?
A: You have created 6-hydroxy-2-isopropylpurine. This happens via
-
Fix: Use anhydrous DMF (commercial "SureSeal" or molecular sieve-dried).
-
Fix: Avoid hydroxide bases (NaOH, KOH). Stick to Carbonates (
) or Hydrides (NaH). -
Fix: Check your
. If it is not anhydrous, it releases water into the reaction. Flame-dry your base or dry it in an oven at 120°C overnight.
Scenario 3: "Low conversion. Starting material remains after 24 hours."
Q: Why is the reaction stalling? A: The 2-isopropyl group increases lipophilicity but also steric hindrance near the N3/N9 pocket.
-
Fix: Increase concentration. Run the reaction at 0.5 M or 1.0 M instead of 0.1 M.
-
Fix: Add a catalyst. A catalytic amount of 18-crown-6 (if using
) can solubilize the potassium cation, making the carbonate more effective in deprotonating the purine.
Part 4: Decision Tree & Logic Flow
Use this flowchart to diagnose your next experiment.
Figure 2: Troubleshooting logic flow for common alkylation failures.
References
-
Regiospecific N9 Alkylation Mechanisms: Zhong, M., & Robins, M. J. (2006).[6] Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H.[5][6] Journal of Organic Chemistry, 71(23), 8901–8906.[6]
-
Solvent Effects on Purine Selectivity: Freccero, M., Gandolfi, R., & Sarzi-Amadè, M. (2003).[8] Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? Journal of Organic Chemistry, 68(16), 6411-6423.[8]
- General Purine Alkylation Optimization: Porcs-Makkay, M., et al. (2008). Efficient Synthesis of N9-Alkylated Purines. Tetrahedron, 64(44), 10249-10255. (Contextual grounding for K2CO3/DMF protocols).
-
Hydrolysis Risks: Patent CN101139348A. The synthetic method of 2-amino-6-chloropurine.[1][3] (Highlights temperature control <22°C to prevent 6-Cl hydrolysis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. html.rhhz.net [html.rhhz.net]
- 8. Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. html.rhhz.net [html.rhhz.net]
- 11. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. guidechem.com [guidechem.com]
- 13. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]
Minimizing N9-isomer formation during synthesis of 6-Chloro-2-isopropyl-7-methyl-7H-purine
Technical Support Center: Synthesis of 6-Chloro-2-isopropyl-7-methyl-7H-purine
A Guide to Minimizing N9-Isomer Formation
Welcome to the technical support guide for the synthesis of 6-Chloro-2-isopropyl-7-methyl-7H-purine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of regioselective purine alkylation. The formation of the undesired N9-isomer is a common challenge that can significantly impact yield and purity. This guide provides in-depth, experience-based answers to common problems, explains the chemical principles governing the reaction, and offers a validated protocol to maximize the yield of your target N7-isomer.
Frequently Asked Questions (FAQs)
Q1: What are the N7 and N9 isomers of 6-Chloro-2-isopropyl-7-methyl-7H-purine, and why is regioselectivity an issue?
A1: The starting material, 6-chloro-2-isopropylpurine, has two nitrogen atoms in its imidazole ring (N7 and N9) that can be alkylated (in this case, methylated). The reaction can therefore produce two different products, or regioisomers: the desired 6-Chloro-2-isopropyl-7 -methyl-7H-purine (the N7-isomer) and the undesired 6-Chloro-2-isopropyl-9 -methyl-9H-purine (the N9-isomer).
Direct alkylation of purine derivatives with alkyl halides under basic conditions often results in a mixture of N7 and N9 isomers.[1][2] The N9-isomer is frequently the thermodynamically more stable product and can predominate, leading to purification challenges and reduced yields of the target N7 compound.[1][2] Controlling the reaction to favor the formation of the N7-isomer is therefore a critical objective.
Q2: What are the fundamental principles that control whether the N7 or N9 isomer is formed?
A2: The ratio of N7 to N9 isomers is primarily governed by a competition between kinetic and thermodynamic control.[1][2]
-
Kinetic Control: This pathway favors the product that is formed fastest. The N7 position of the purine anion is often more nucleophilic, making it the site of faster attack by the electrophile (the methylating agent).[1] Reactions run under kinetic control (e.g., at lower temperatures, with specific solvents) tend to yield more of the N7-isomer.
-
Thermodynamic Control: This pathway favors the most stable product. The N9-isomer is generally more stable thermodynamically.[1][2] If the reaction conditions allow for equilibrium to be reached (e.g., higher temperatures, longer reaction times), any initially formed N7-isomer can potentially rearrange to the more stable N9-isomer.
Therefore, to maximize the N7 product, reaction conditions must be optimized to operate under strict kinetic control.
Troubleshooting Guide: Common Issues & Solutions
Q3: My reaction is producing a high percentage of the N9-isomer. What are the most likely causes and how can I fix it?
A3: A high yield of the N9-isomer strongly suggests your reaction conditions are favoring thermodynamic control. Here are the key factors to investigate:
-
Solvent Choice: The polarity and type of solvent are critical. Highly polar aprotic solvents like DMF (N,N-Dimethylformamide) or acetone are commonly used but can sometimes favor the N9 isomer.[3] These solvents effectively solvate the cation of the base (e.g., K+ from K2CO3), leaving the purine anion more exposed. This can reduce the kinetic preference for N7.
-
Solution: Consider switching to less polar solvents such as Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), or Ethyl Acetate (AcOEt).[3] Recent studies on the methylation of 6-bromopurine have shown that these less polar solvents can significantly improve the N7/N9 selectivity, shifting the ratio from 1:1 to 2:1 in favor of the N7 product.[3]
-
-
Reaction Temperature: High temperatures promote equilibration, allowing the kinetically formed N7-isomer to convert to the more stable N9-isomer.[1][4]
-
Solution: Run the reaction at a lower temperature. For many alkylations, starting at room temperature or even 0 °C can capture the kinetic product before it has a chance to rearrange. If the reaction is too slow, a modest increase in temperature should be explored systematically (e.g., 40-50 °C) while monitoring the isomer ratio by TLC or LC-MS.
-
-
Base Selection: The choice of base affects the deprotonation equilibrium and the nature of the resulting purine salt, which in turn influences regioselectivity.[5][6]
-
Solution: A moderately strong, non-nucleophilic base is often ideal. Potassium carbonate (K2CO3) is a common and effective choice.[3] Stronger bases like sodium hydride (NaH) can be used, but may require more stringent temperature control. The use of bulky bases can sometimes influence selectivity, although this is less predictable.
-
Q4: How do different solvents and bases specifically impact the N7/N9 product ratio?
A4: The interplay between solvent, base, and the purine substrate is complex. The following table summarizes general trends observed in purine alkylation literature that can be applied to this synthesis.
| Reaction Parameter | Condition | Expected Outcome on N7/N9 Ratio | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | May favor N9 | Solvates the cation, increasing anion reactivity and potentially allowing for equilibration.[3] |
| Less Polar (e.g., THF, 2-MeTHF) | Favors N7 | Reduces dissociation of the purine salt, promoting attack at the more nucleophilic N7 position under kinetic control.[3] | |
| Base | Weak Base (e.g., K2CO3) | Generally good for N7 selectivity | Provides sufficient deprotonation without creating overly harsh conditions that might promote side reactions or isomerization.[3] |
| Strong Base (e.g., NaH) | Can be effective, but requires strict control | Ensures complete deprotonation but may require lower temperatures to maintain kinetic control. | |
| Temperature | High (e.g., >80 °C) | Favors N9 | Allows the reaction to overcome the activation barrier for isomerization to the more stable thermodynamic product.[1][2] |
| Low to Moderate (e.g., 25-50 °C) | Favors N7 | The reaction proceeds under kinetic control, favoring the faster-forming N7 isomer.[1] |
Table based on findings from Okamura et al. (2024) and Česnek et al. (2024).[1][3]
Optimized Protocol for N7-Regioselective Methylation
This protocol is designed to maximize the formation of 6-Chloro-2-isopropyl-7-methyl-7H-purine by leveraging principles of kinetic control.
Materials and Reagents:
-
6-Chloro-2-isopropylpurine
-
Potassium Carbonate (K2CO3), anhydrous
-
Iodomethane (CH3I) or Methyl triflate (CH3OTf)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl Acetate and Hexanes for chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 6-chloro-2-isopropylpurine (1.0 equiv).
-
Add Base and Solvent: Add anhydrous potassium carbonate (2.0 equiv) followed by anhydrous THF to form a suspension (approx. 0.1 M concentration of the purine).
-
Stir Mixture: Stir the suspension vigorously at room temperature (25 °C) for 20-30 minutes to ensure a fine suspension of the base and purine salt.
-
Add Methylating Agent: Add iodomethane (1.2 equiv) dropwise to the stirring suspension. Note: Methyl triflate is more reactive and may allow the reaction to proceed at a lower temperature, further enhancing N7 selectivity.[3]
-
Reaction: Maintain the reaction temperature between 25-40 °C. Higher temperatures should be avoided to prevent isomerization to the N9 product.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The N7 and N9 isomers typically have different Rf values, allowing for easy tracking. The reaction is complete when the starting material is consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the potassium salts, washing the filter cake with additional THF or ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product mixture.
-
Purification: Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the N7-isomer from the less polar N9-isomer and any residual starting material.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and MS. A key diagnostic in NMR is the difference in chemical shifts between the C5 and C8 carbons, which is significantly larger for N7 isomers compared to N9 isomers.[1]
References
-
Freccero, M., Gandolfi, R., & Sarzi-Amadè, M. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Organic Chemistry, 68(16), 6411–6423. [Link]
-
Regioselective alkylation reaction of purines under microwave irradiation. (2021). Universitat de Barcelona. Available at: [Link]
-
Česnek, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]
-
Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 9(1), 5. [Link]
-
Regioselective alkylation reaction of purines under microwave Irradiation. (2021). ResearchGate. Available at: [Link]
-
Česnek, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Center for Biotechnology Information. [Link]
-
Ghapanchi, S., et al. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(4), M481. [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry, 71(23), 8901-8906. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective alkylation reaction of purines under microwave irradiation [diposit.ub.edu]
- 6. researchgate.net [researchgate.net]
Troubleshooting low solubility of 6-Chloro-2-isopropyl-7-methyl-7H-purine in aqueous media
Ticket ID: PUR-SOL-006 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Troubleshooting aqueous solubility and stability for biological and chemical applications.
Executive Summary
You are likely encountering precipitation when diluting 6-Chloro-2-isopropyl-7-methyl-7H-purine into aqueous buffers. This is a predictable physicochemical phenomenon driven by the compound's structural rigidity and lipophilicity.
This guide addresses the three critical barriers to solubility for this specific intermediate:
-
High Lipophilicity: The 2-isopropyl group significantly increases LogP compared to the parent purine.
-
Lack of Ionizable Protons: The 7-methyl substitution removes the acidic proton typically found at N7/N9, rendering basic pH adjustment ineffective.
-
Hydrolytic Instability: The C6-Chloro group is a leaving group; improper solubilization attempts (especially heat or acid) will degrade your compound into the inactive 6-hydroxy derivative.
Module 1: The Physicochemical Barrier (Why it won't dissolve)
To troubleshoot, you must understand the molecule's resistance to water.
| Feature | Impact on Solubility |
| Purine Core | Planar aromatic stacking creates high crystal lattice energy (hard to break apart). |
| 2-Isopropyl Group | Adds significant hydrophobic bulk, increasing the partition coefficient (LogP). |
| 7-Methyl Group | CRITICAL: Blocks hydrogen bonding at N7. Unlike 6-chloropurine, this molecule cannot be deprotonated by bases (e.g., NaOH). |
| 6-Chloro Group | Lipophilic halogen. Also serves as a reactive site for hydrolysis (instability risk). |
Visualizing the Solubility Logic
Figure 1: Decision tree illustrating why standard pH adjustments fail for this specific purine derivative.
Module 2: Solvent Selection & Stock Preparation
Q: What is the best solvent for a high-concentration stock solution?
A: Use DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) . Do not use water, ethanol (solubility is often insufficient for high conc.), or acetone (volatile/reactive).
Protocol 1: Preparation of Stable Stock Solution (50 mM)
Target Concentration: ~11.2 mg/mL (MW ≈ 224.6 g/mol )
-
Weighing: Weigh the solid compound into a glass vial. Avoid plastics if using DMF.
-
Solvent Addition: Add Anhydrous DMSO (Grade ≥ 99.9%).
-
Why Anhydrous? Water in DMSO will slowly hydrolyze the C6-Cl group over time during storage.
-
-
Dissolution: Vortex for 30–60 seconds. If particles persist, sonicate for 5 minutes at room temperature .
-
Warning: Do NOT heat above 40°C. Heat accelerates the displacement of the chloro group.
-
-
Storage: Aliquot into small volumes to avoid freeze-thaw cycles. Store at -20°C.
Solubility Table (Estimated)
| Solvent | Solubility Potential | Suitability |
|---|---|---|
| Water | < 0.1 mg/mL | Poor (Precipitates immediately) |
| DMSO | > 20 mg/mL | Excellent (Standard stock solvent) |
| Ethanol | ~ 1-5 mg/mL | Moderate (Limited by isopropyl group) |
| PEG 400 | ~ 5-10 mg/mL | Good (Use as intermediate cosolvent) |
Module 3: Aqueous Formulation (The "Crash" Method)
Q: How do I dilute this into cell culture media or animal dosing vehicles without precipitation?
A: You must use a "Cosolvent System." Direct dilution into water will cause the hydrophobic molecules to aggregate and crash out of solution.
Protocol 2: Formulation for Biological Assays (Cell Culture)
Goal: Keep final DMSO < 0.5% while maintaining solubility.
-
Prepare Stock: 10 mM in DMSO.
-
Intermediate Dilution (Critical Step):
-
Do not pipette DMSO stock directly into 10 mL of media.
-
Instead, perform a serial dilution in pure DMSO first to reach 1000x your target concentration.
-
-
Final Addition: Add the 1000x DMSO stock to the media while vortexing the media rapidly .
-
Mechanism:[1] Rapid dispersion prevents local regions of high concentration where nucleation (crystal growth) occurs.
-
Protocol 3: Formulation for Animal Studies (IP/PO)
Goal: High concentration (~5 mg/mL) in a biocompatible vehicle.
Recommended Vehicle: 10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline.
-
Dissolve compound in DMSO (10% of final volume).
-
Add PEG 400 (40% of final volume) and vortex. The solution should be clear.
-
Add Tween 80 (5% of final volume) and vortex.
-
Why? Surfactants micellize the lipophilic isopropyl group, preventing precipitation.
-
-
Slowly add Saline (45% of final volume) dropwise while vortexing.
-
Troubleshooting: If cloudiness appears, stop. Sonicate. If it does not clear, you have exceeded the solubility limit. Reduce the dose.
-
Module 4: Stability & Degradation (The Hidden Danger)
Q: My compound dissolved, but the activity disappeared after 24 hours. Why?
A: You likely experienced Nucleophilic Aromatic Substitution (
Visualizing the Degradation Pathway
Figure 2: Hydrolysis mechanism. This reaction is accelerated by basic pH (>8) and heat.
Prevention Strategy:
-
Keep Neutral: Maintain pH 6.0–7.5. Avoid pH > 8.
-
Keep Cold: Prepare aqueous dilutions immediately before use. Keep on ice.
-
Check Purity: If results are inconsistent, run an LC-MS. The 6-OH derivative will have a mass of [M-Cl+OH] (approx -18.5 Da shift depending on isotopes, usually observable as M-35+17 = M-18 shift).
References & Further Reading
-
Lipophilicity and Purine Solubility:
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for purine analog solubility behavior).
-
-
Reactivity of 6-Chloropurines:
-
Formulation of Lipophilic Drugs:
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
-
-
N7-Methylation Effects:
-
Kotek, J., et al. (2010).[4] Regioselective synthesis of N7- and N9-substituted purines. Tetrahedron. (Explains the lack of acidic protons in N7-methylated derivatives).
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of chlorinated purine derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Chloropurine | 87-42-3 [chemicalbook.com]
- 3. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 4. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Chloro-2-cyclopropyl-7-methyl-7H-purine | Benchchem [benchchem.com]
Purification strategies to remove unreacted starting materials from purine synthesis
This technical guide is structured as a dynamic support center for researchers encountering purity bottlenecks in purine synthesis. It moves beyond standard protocols to address the why and how of separation logic.
Role: Senior Application Scientist Status: Active Subject: Removal of Unreacted Starting Materials & Isomer Resolution
Introduction: The Purine Paradox
Purine synthesis (e.g., Traube synthesis, glycosylation, nucleophilic substitution) presents a unique purification paradox: the product often shares nearly identical solubility and polarity profiles with the unreacted starting materials (e.g., diaminopyrimidines, excess amines, or regioisomers). Standard "wash and dry" methods frequently fail, trapping impurities in the crystal lattice or co-eluting on silica.
This guide breaks down purification into three logical modules: Solubility Switching , Chromatographic Resolution , and Chemical Scavenging .
Module 1: Solubility-Based Separations (Recrystallization & pH Swings)
Q: My purine product co-precipitates with the starting diaminopyrimidine. How do I separate them without a column?
A: Utilize the "pKa Window" for Differential Protonation. Purines and their pyrimidine precursors have distinct pKa values at N1, N3, and N7/N9. You can exploit this by creating a "solubility window" where one species is ionized (soluble in water) and the other is neutral (insoluble).
The Causality: Most purines are amphoteric.
-
Acidic pH (< 2): Both product and impurity are protonated (cationic, water-soluble).
-
Basic pH (> 10): Acidic protons (like N9-H) dissociate (anionic, water-soluble).
-
Neutral/Isoelectric Point (pH 4–7): The "sweet spot" where the target purine is often least soluble (zwitterionic or neutral) and precipitates, while the more basic diamine impurity remains protonated and soluble.
Self-Validating Protocol: The pH-Swing Precipitation
-
Dissolution: Dissolve the crude mixture in minimal 1N HCl (pH ~1). Validation: Solution should be clear; if turbid, filter off non-basic insolubles.
-
Titration: Slowly add 2N NaOH or NH₄OH dropwise while stirring vigorously.
-
Observation Point: Monitor pH continuously.
-
At pH 4–5 , many substituted purines (e.g., Guanine derivatives) will begin to crash out as white/off-white solids.
-
Critical Check: Stop adding base when the precipitate forms. Do not overshoot to pH > 9, or the purine may re-dissolve as an anion.
-
-
Filtration: Filter the solid. The filtrate contains the unreacted, highly basic diaminopyrimidines (which often require pH > 8 to precipitate).
-
Wash: Wash the filter cake with cold water (pH adjusted to ~5).
Data Summary: Solubility Profiles
| Species | Acidic (pH 1) | Neutral (pH 5-7) | Basic (pH 11) |
|---|---|---|---|
| Diaminopyrimidine | Soluble (Cation) | Soluble (Partial Cation) | Insoluble (Neutral) |
| Purine Product | Soluble (Cation) | Insoluble (Precipitate) | Soluble (Anion) |
Module 2: Chromatographic Resolutions (Flash & HPLC)
Q: I am seeing severe tailing on silica gel, and my N7/N9 isomers are co-eluting. How do I fix this?
A: Deactivate the Silica and Switch to "Pseudo-Reverse Phase" or Amine-Functionalized Silica.
The Causality: Purines are nitrogen-rich "sticky" molecules. The acidic silanols (Si-OH) on standard silica gel hydrogen-bond aggressively with the basic purine nitrogens (N7/N9), causing peak broadening (tailing). Furthermore, N7 and N9 isomers often have identical polarities in standard Hexane/EtOAc systems.
Troubleshooting Protocol: Mobile Phase Optimization
Option A: The "Doping" Strategy (For Tailing) Add a basic modifier to your mobile phase to compete for silanol sites.
-
Modifier: 1% Triethylamine (TEA) or 1% NH₄OH in the methanol component.
-
System: DCM : MeOH : NH₄OH (e.g., 90:9:1).
-
Validation: Run a TLC with the modifier in the jar. If the spot is round (not a streak), the system is valid.
Option B: Regioisomer Separation (N7 vs. N9) N9 isomers are typically thermodynamically more stable and slightly less polar than N7 isomers (due to dipole moment cancellation).
-
Stationary Phase: Switch to C18 (Reverse Phase) or Amine-bonded Silica .
-
Logic: C18 interacts with the lipophilic substituents. The subtle shape difference between N7 and N9 alkylation results in different retention times on C18 that silica cannot resolve.
-
Gradient: Water (0.1% Formic Acid) / Acetonitrile.
Visualizing the Separation Logic
Caption: Decision tree for selecting chromatographic conditions based on tailing or regioisomer challenges.
Module 3: Chemical Scavenging & Work-up[1]
Q: I used excess amine for a nucleophilic substitution at C6. I can't distill it off. How do I remove it?
A: Use Copper(II) Complexation or Resin Scavenging.
The Causality: Primary and secondary amines coordinate strongly with Copper(II) ions to form water-soluble, deep blue complexes. Purines, being electron-deficient heteroaromatics, are generally poor ligands for Cu(II) under aqueous wash conditions and will remain in the organic phase.
Self-Validating Protocol: The "Blue Wash"
-
Preparation: Prepare a 10% aqueous solution of Copper(II) Sulfate (CuSO₄).[1]
-
Extraction: Dissolve your crude reaction mixture in a non-polar solvent (e.g., EtOAc or DCM).
-
The Wash: Wash the organic layer with the CuSO₄ solution.[1]
-
Validation (Visual):
-
Aqueous Layer: Turns Deep Blue/Purple (Indicates amine capture: [Cu(NH₂R)₄]²⁺).
-
Organic Layer:[1] Remains clear/pale.
-
-
Repetition: Repeat the wash until the aqueous layer stops turning dark blue and remains light blue (the color of the stock solution). This confirms all excess amine has been removed.
-
Final Polish: Wash with brine to remove residual copper, dry over Na₂SO₄, and concentrate.
Module 4: Advanced Scavenging (Polymer-Supported Reagents)
For high-value API (Active Pharmaceutical Ingredient) synthesis where metal contamination (from Cu wash) is a risk, use Polymer-Supported Isocyanate (PS-NCO) .
-
Mechanism: The isocyanate resin reacts rapidly with the excess nucleophilic amine to form an insoluble urea.
-
Protocol: Add 3 equivalents of PS-NCO resin to the reaction mixture. Stir for 2 hours. Filter. The filtrate contains only the product and tertiary amines/solvent.
-
Advantage: No aqueous workup required; ideal for water-sensitive purines.
Summary of Purification Strategies
| Impurity Type | Method | Mechanism | Validation |
| Diaminopyrimidine | pH-Swing Precipitation | Solubility difference at neutral pH | Precipitate forms at pH 4-6 |
| Excess Amines | CuSO₄ Wash | Metal-Ligand Complexation | Aqueous layer turns deep blue |
| N7/N9 Isomers | C18 Reverse Phase | Hydrophobic Selectivity | Baseline resolution in HPLC |
| Pd Catalyst | Thiol-Silica Scavenger | Chemisorption | Solution loses dark color |
References
-
Teledyne Labs. Purine and Related Compound Purification Strategies. Retrieved from
-
BenchChem. Revolutionizing Purine Modification: A Detailed Protocol for N9-Alkylation. Retrieved from
-
National Institutes of Health (PMC). Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines. Retrieved from
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr) – The Mechanism. Retrieved from
-
Bitesize Bio. How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Retrieved from
Sources
Technical Support Center: Overcoming Steric Hindrance of the Isopropyl Group in Nucleophilic Substitution Reactions
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of nucleophilic substitution reactions involving sterically hindered substrates, specifically those containing the isopropyl group. The bulky nature of the isopropyl group often impedes standard substitution pathways, leading to low yields, undesired side products, and reaction failures.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues. Our goal is to equip you with the knowledge and practical strategies to optimize your reactions and achieve your synthetic targets.
Frequently Asked Questions (FAQs)
Q1: Why is my Sₙ2 reaction with an isopropyl-substituted electrophile failing or giving low yields?
A1: The primary reason for the failure of Sₙ2 reactions with isopropyl substrates is steric hindrance.[1][2][3] The Sₙ2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group.[4][5] The two bulky methyl groups of the isopropyl substituent physically obstruct this approach, significantly increasing the activation energy of the transition state.[2][6] This steric congestion makes the concerted, single-step Sₙ2 pathway highly unfavorable.[4][7]
Q2: I'm observing a mixture of substitution and elimination products. How can I favor substitution?
A2: The formation of elimination (E2) products is a common competing pathway, especially with sterically hindered substrates and strong, bulky bases.[8] To favor substitution, consider the following:
-
Use a less sterically hindered nucleophile: Smaller nucleophiles are better able to access the electrophilic carbon.[1][9]
-
Employ a weaker, less basic nucleophile: Strong bases are more likely to abstract a proton, leading to elimination.[10]
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lower temperatures can favor the substitution pathway.
Q3: Can I force an Sₙ1 reaction to occur with my isopropyl substrate?
A3: Yes, the Sₙ1 pathway is often the preferred mechanism for sterically hindered secondary substrates like those with an isopropyl group.[11][12] The Sₙ1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[4][13] The isopropyl group helps to stabilize the resulting secondary carbocation through hyperconjugation.[11] To promote the Sₙ1 mechanism, you should:
-
Use a polar protic solvent: Solvents like water, alcohols, or carboxylic acids can stabilize the carbocation intermediate and the leaving group through solvation, thus lowering the activation energy for the first, rate-determining step.[14][15][16]
-
Employ a weak nucleophile: Weak nucleophiles, which are often the solvent itself (solvolysis), are characteristic of Sₙ1 reactions.[11][17]
-
Utilize a good leaving group: A leaving group that is a weak base will depart more readily, facilitating the formation of the carbocation.[18]
Troubleshooting Guides & Advanced Strategies
Issue 1: Low Reactivity Due to a Poor Leaving Group
A common hurdle in nucleophilic substitution reactions is the presence of a poor leaving group, such as a hydroxyl group (-OH).
Troubleshooting Protocol: Enhancing Leaving Group Ability
-
Protonation in Acidic Media: For alcohols, conducting the reaction in a strong acid can protonate the hydroxyl group, converting it into a much better leaving group, water (H₂O).[19][20][21]
-
Conversion to Sulfonate Esters: A highly effective strategy is to convert the alcohol into a tosylate (-OTs) or mesylate (-OMs). These are excellent leaving groups due to the resonance stabilization of the resulting anion.[19]
| Leaving Group | Conjugate Acid pKa | Relative Reactivity |
| I⁻ | -10 | Excellent |
| Br⁻ | -9 | Very Good |
| H₂O | -1.7 | Good |
| Cl⁻ | -7 | Good |
| TsO⁻ | -2.8 | Excellent |
| MsO⁻ | -1.9 | Excellent |
| OH⁻ | 15.7 | Poor |
Data compiled from various sources on leaving group ability.
Issue 2: Nucleophile Incompatibility or Low Solubility
In some cases, the chosen nucleophile may be too weak, too sterically hindered, or have poor solubility in the reaction solvent, leading to slow or incomplete reactions.
Troubleshooting Protocol: Optimizing the Nucleophile and Reaction Environment
-
Selecting the Right Nucleophile: The choice of nucleophile is critical. For Sₙ2-type reactions on less hindered secondary carbons, a strong, but not overly bulky, nucleophile is preferred.[9][10] For Sₙ1 reactions, a weak nucleophile is sufficient.[11][17]
-
Leveraging Solvent Effects:
-
For Sₙ2 reactions: Use a polar aprotic solvent like acetone, DMSO, or DMF.[11][22] These solvents solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile "naked" and more reactive.[16]
-
For Sₙ1 reactions: Employ polar protic solvents such as water, ethanol, or methanol to stabilize the carbocation intermediate.[15][23][24]
-
-
Phase-Transfer Catalysis (PTC): When dealing with a nucleophile that is soluble in an aqueous phase and a substrate that is soluble in an organic phase, a phase-transfer catalyst can be employed.[25][26] Catalysts like quaternary ammonium salts or crown ethers transport the nucleophile into the organic phase, allowing the reaction to proceed.[27][28]
Specialized Protocols for Hindered Systems
For particularly challenging substitutions on isopropyl-containing molecules, more advanced synthetic methods may be necessary.
The Mitsunobu Reaction: Inversion of Stereochemistry at a Hindered Center
The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry.[29][30] This reaction is particularly useful for sterically hindered secondary alcohols where a direct Sₙ2 reaction is not feasible.[31][32]
Experimental Workflow: Mitsunobu Reaction
Caption: General workflow for a Mitsunobu reaction.
Mechanism Overview:
The reaction proceeds by activating the alcohol with a combination of an azodicarboxylate (like DEAD) and a phosphine (like PPh₃).[33] This in-situ activation converts the hydroxyl group into a good leaving group, which is then displaced by the conjugate base of the acidic component (the pronucleophile) in a process that results in a net Sₙ2-like inversion of configuration.[29][32]
Troubleshooting the Mitsunobu Reaction:
-
Low Yields with Highly Hindered Alcohols: For extremely hindered systems, using 4-nitrobenzoic acid can improve yields.[31]
-
Byproduct Removal: The byproducts, triphenylphosphine oxide and the hydrazine dicarboxylate, can complicate purification.[33] Careful chromatography or the use of polymer-bound reagents can facilitate their removal.
Decision-Making Flowchart for Nucleophilic Substitution on Isopropyl Substrates
Caption: A decision-making guide for selecting a reaction pathway.
References
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. [Link]
-
NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
-
8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. [Link]
-
a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. [Link]
-
Strong nucleophiles you need to know [with study guide & chart] - Organic chemistry. [Link]
-
Mitsunobu Reaction - Chemistry Steps. [Link]
-
Recent Advances in the Mitsunobu Reaction - Atlanchim Pharma. [Link]
-
Strong Bases Vs Weak Bases And Strong Nucleophiles Vs Weak - Wax Studios. [Link]
-
What Makes a Good Leaving Group in Organic Chemistry? - Orango. [Link]
-
CHAPTER 9. SUBSTITUTION REACTIONS - Organic Chemistry. [Link]
-
What determines strength of nucleophile--Polarisability or Electron density. [Link]
-
Arylsulfonate-Based Nucleophile Assisting Leaving Groups - PMC. [Link]
-
4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. [Link]
-
Nucleophilic Substitution Reactions (SN1 and SN2) Spring 2021 Dr. Susan Findlay - CHEMISTRY 1000. [Link]
-
Comparing The SN1 vs Sn2 Reactions - Master Organic Chemistry. [Link]
-
Substitution reaction - Wikipedia. [Link]
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. [Link]
-
Substitution Reactions - Mechanism, Types and Examples. - NEET coaching. [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S - St. Paul's Cathedral Mission College. [Link]
-
Classify Nucleophiles and Bases (strong or weak). [Link]
-
Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - PMC. [Link]
-
SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide - Vedantu. [Link]
-
The Conjugate Acid Is A Better Leaving Group - Master Organic Chemistry. [Link]
-
SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions - Pharmaguideline. [Link]
-
What Makes A Good Leaving Group? - Master Organic Chemistry. [Link]
-
Named Reactions List - SynArchive. [Link]
-
Phase Transfer Catalysis | Dalal Institute. [Link]
-
Alcohols in SN1 and SN2 Reactions - Chemistry Steps. [Link]
-
Organic Chemistry Substitution Reactions for Regents: A Complete Guide - Orango. [Link]
-
10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. [Link]
-
Nucleophilic Substitution Reactions. [Link]
Sources
- 1. ochem.as.uky.edu [ochem.as.uky.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substitution reaction - Wikipedia [en.wikipedia.org]
- 5. theorango.com [theorango.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 8. Classify Nucleophiles and Bases (strong or weak) – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 9. aceorganicchem.com [aceorganicchem.com]
- 10. wax-studios.com [wax-studios.com]
- 11. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]
- 14. spcmc.ac.in [spcmc.ac.in]
- 15. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 16. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 17. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. theorango.com [theorango.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 22. allen.in [allen.in]
- 23. users.wfu.edu [users.wfu.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. ijirset.com [ijirset.com]
- 26. spcmc.ac.in [spcmc.ac.in]
- 27. alfachemic.com [alfachemic.com]
- 28. dalalinstitute.com [dalalinstitute.com]
- 29. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 31. Organic Syntheses Procedure [orgsyn.org]
- 32. atlanchimpharma.com [atlanchimpharma.com]
- 33. tcichemicals.com [tcichemicals.com]
Technical Support Center: Thermal Management of 6-Chloro-Purine/Pyrimidine Intermediates
[1]
Subject: Controlling Temperature to Prevent Hydrolysis of the 6-Chloro Group Document ID: TSC-6CL-004 Last Updated: March 2026 Audience: Process Chemists, Medicinal Chemists, Analytical Scientists[1][2]
⚠️ Critical Alert: The "Silent Yield Killer"[1]
In the synthesis of nucleoside analogs (e.g., Cladribine, Clofarabine, Nelarabine), the 6-chloro-purine moiety is a high-value intermediate.[1][3] It is designed to undergo Nucleophilic Aromatic Substitution (
The Problem: Water is a competent nucleophile. The Catalyst: Heat.
If the temperature exceeds the activation energy barrier (
Module 1: The Science & Thermodynamics[1]
The Competitive Landscape
Your reaction vessel is a battlefield between the Desired Nucleophile (Amine/Alkoxide) and the Undesired Nucleophile (Water).
-
Reaction A (Desired):
[2] -
Reaction B (Hydrolysis):
(Tautomer)
The Arrhenius Trap
Hydrolysis often has a higher activation energy (
-
At Low T:
(Kinetic control favors product). -
At High T: The rate of hydrolysis (
) increases exponentially, often outpacing the desired reaction if water concentration is non-negligible.
Mechanism Visualization
The following diagram illustrates the bifurcation point where temperature control dictates the pathway.
Figure 1: The divergence of the
Module 2: Troubleshooting Dashboard
Use this table to diagnose issues based on analytical data (HPLC/LC-MS).
| Symptom | Probable Cause | The "Why" (Mechanism) | Corrective Action |
| New Peak (RRT < 1.0) | Hydrolysis (6-OH) | The 6-OH derivative is more polar than the 6-Cl, causing earlier elution on Reverse Phase HPLC. | Check water content (KF) of solvent. Lower reaction temp.[4] |
| Low Yield, No Impurity | Incomplete Reaction | Temperature is too low to overcome | Increase T, but strictly exclude water (dry solvents). |
| Exotherm upon Quench | Uncontrolled Hydrolysis | Quenching agent (acid/base) generated heat, accelerating hydrolysis of residual starting material. | SOP B: Cool quench solution to <5°C before addition. |
| Impurity grows over time | Wet Storage | Residual acid + moisture in the solid cake catalyzes slow hydrolysis. | Dry cake thoroughly. Store at -20°C under Argon. |
Module 3: Standard Operating Procedures (SOPs)
SOP A: High-Temperature Amination (Anhydrous)
Use this when the desired reaction requires heat (60°C+) to proceed.[2]
-
System Suitability Test (SST):
-
Measure water content of the solvent (e.g., DMSO, DMF, NMP) via Karl Fischer titration.[1]
-
Limit: Water must be
(500 ppm).
-
-
Base Selection:
-
Thermal Ramp:
-
Add amine at 20°C .
-
Ramp temperature slowly (
). -
Monitor reaction conversion by HPLC every hour.
-
Stop heating immediately upon
conversion. Do not "soak" the reaction unnecessarily.
-
SOP B: Aqueous Quench & Workup (The Danger Zone)
Most hydrolysis occurs NOT during the reaction, but during the workup.[1]
-
Preparation:
-
Prepare the quench buffer (e.g., Sat.
or dilute ). -
Cool the buffer to
using an ice/salt bath.[2]
-
-
The Quench:
-
Transfer the reaction mixture into the cold quench buffer (Inverse Addition) to dissipate heat instantly.
-
Rate Control: Add slowly to maintain internal temperature
.
-
-
pH Adjustment:
-
Crucial Step: If adjusting pH to precipitate product, maintain
. -
Note: 6-chloropurine hydrolysis is base-catalyzed. Avoid pH > 10 if possible.
-
-
Filtration:
-
Filter cold. Wash the cake with cold water (
) to remove residual acid/base quickly. -
Move immediately to drying (Vacuum oven,
) to remove water.[1]
-
Module 4: Decision Logic for Process Control
Follow this logic gate to determine safe operating parameters.
Figure 2: Process control logic. Note that basic aqueous conditions represent the highest risk for hydrolysis, requiring strict cryogenic control.[1]
Module 5: Frequently Asked Questions (FAQ)
Q1: Can I use ethanol as a solvent for the amination of 6-chloropurine?
-
Technical Answer: Proceed with caution. While ethanol is a common solvent, it is nucleophilic.[1] At high temperatures (
), you risk forming the 6-ethoxy impurity ( with solvent). Additionally, commercial ethanol often contains water (azeotrope).[1] -
Recommendation: Use Isopropanol (secondary alcohol, less nucleophilic) or anhydrous n-Butanol if protic solvents are required.[1]
Q2: My 6-chloropurine starting material has turned from yellow to white during storage. Is it degraded?
-
Technical Answer: Likely, yes.[1] 6-chloropurine is typically a yellow/orange solid. A shift to white often indicates hydrolysis to Hypoxanthine (which is often a white powder).
-
Validation: Run an HPLC. If the peak has shifted to a lower retention time (more polar), the material is compromised.[1]
Q3: What is the maximum safe temperature for drying the wet cake?
-
Technical Answer: If the cake is washed neutral (pH 7), drying at
under vacuum is generally safe.[1][2] -
Risk Factor: If the cake contains residual acid (from a
reaction) or base, heating the wet cake will accelerate hydrolysis in the solid state ("steaming" the product). Ensure thorough washing before drying.
References
-
Patent: Synthesis method of 2-amino-6-chloropurine. CN113234077B. (Discusses temperature control at 60-100°C for chlorination, but strict cooling during hydrolysis steps). Link
-
Journal: Walsh, B. T., & Wolfenden, R. (1993).[1] Kinetics of nucleophilic substitution on 6-chloropurine ribonucleoside in aqueous solution. Journal of the American Chemical Society. (Establishes the kinetic baseline for hydrolysis vs. substitution). Link
-
Patent: Process for the preparation of 2-amino-6-chloropurine and derivatives. EP0569421B1.[5] (Details the use of Phase Transfer Catalysts to allow reaction in non-aqueous solvents, minimizing hydrolysis risks). Link
-
Safety & Data: Cayman Chemical Product Information, 6-Chloropurine. (Provides stability data: Stable for years at -20°C, soluble in DMSO). Link
Sources
- 1. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]
- 2. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Mitigating Hygroscopic Degradation of 6-Chloro-2-isopropyl-7-methyl-7H-purine
Welcome to the Technical Support Center for handling 6-Chloro-2-isopropyl-7-methyl-7H-purine . This compound is a highly reactive purine intermediate utilized in pharmaceutical synthesis. Due to its specific chemical structure, it is exceptionally vulnerable to moisture-induced degradation. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to preserve batch integrity.
Section 1: Mechanistic Troubleshooting (The "Why")
Q: Why is 6-Chloro-2-isopropyl-7-methyl-7H-purine so susceptible to moisture?
A: The vulnerability lies in the electron-deficient nature of the purine ring. The nitrogen atoms within the heterocyclic system withdraw electron density, rendering the C6 position highly electrophilic[1]. When exposed to atmospheric moisture, the compound undergoes a rapid Nucleophilic Aromatic Substitution (
Q: What are the physical and downstream consequences of this hygroscopicity? A: Before total chemical hydrolysis occurs, hygroscopicity manifests physically. The powder will rapidly absorb water vapor, leading to caking, clumping, and a drastic reduction in flowability[3]. This physical degradation compromises dosing accuracy. Chemically, the accumulation of the 6-hydroxy byproduct will poison downstream cross-coupling or amination reactions, as the C6 position is no longer a viable electrophile.
Section 2: Storage & Handling Optimization (The "How")
Q: What are the optimal storage conditions to prevent caking and chemical degradation? A: To arrest both physical caking and chemical hydrolysis, the compound must be strictly isolated from ambient humidity. Good Manufacturing Practices (GMP) dictate the use of ultra-low humidity environments, specifically nitrogen-purged dry cabinets[4].
Quantitative Storage Parameters
| Parameter | Optimal Range | Critical Threshold | Mechanistic Rationale |
| Temperature | -20°C | > 4°C | Minimizes the thermodynamic energy available to overcome the activation barrier for hydrolysis. |
| Relative Humidity (RH) | < 10% | > 20% | Prevents moisture adsorption and subsequent |
| Atmosphere | Argon / Nitrogen | Ambient Air | Displaces water vapor and prevents oxidative side reactions. |
| Desiccant | Molecular Sieves (3Å) | Silica Gel | 3Å sieves irreversibly trap water molecules; silica gel can release moisture during temperature fluctuations. |
| Primary Container | Amber Glass | Unsealed Plastic | Glass provides a superior vapor barrier; amber tint prevents photolytic degradation. |
Section 3: Diagnostic & Recovery Protocols
Q: How do I accurately test a batch suspected of moisture exposure without causing further degradation? A: You must quantify the residual moisture using Coulometric Karl Fischer (KF) Titration . Standard loss-on-drying (LOD) methods in an oven will thermally degrade the purine ring and fail to distinguish between water and volatile organic impurities.
Protocol 1: Coulometric Karl Fischer Titration for Residual Moisture
This protocol is a self-validating system; the drift rate ensures the environment itself is not contributing to the moisture reading.
-
System Blanking & Suitability: Place the KF titrator in a low-humidity environment. Pre-titrate the anolyte solution (containing iodine, sulfur dioxide, and a base in methanol) until you achieve a stable drift rate of < 10 µ g/min . This confirms the system is sealed against ambient moisture[6].
-
Inert Sample Preparation: Inside a nitrogen-purged glove box, accurately weigh 50–100 mg of the suspected 6-Chloro-2-isopropyl-7-methyl-7H-purine into a dry, septum-sealed vial.
-
Extraction & Injection: Because solid purines can trap crystal water, use a Karl Fischer oven attachment set to 120°C. A dry nitrogen carrier gas will drive the released moisture from the solid sample directly into the titration cell.
-
Quantification: The titrator electrochemically generates iodine to react stoichiometrically with the water. Calculate the moisture content based on the total charge (Coulombs) consumed. Actionable Metric: A moisture content > 0.5% w/w indicates compromised storage, requiring immediate HPLC purity verification.
Protocol 2: Strict Aliquoting and Handling Workflow
To prevent condensation, follow this exact sequence when accessing stored material.
-
Thermal Equilibration: Before opening any cold-stored container, allow the sealed vial to equilibrate to room temperature for at least 30–60 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the highly hygroscopic powder.
-
Inert Transfer: Move the sealed vial into a glove box purged with Argon or Nitrogen (RH < 1%).
-
Aliquoting: Divide the bulk powder into single-use aliquots in amber glass vials. This eliminates repeated freeze-thaw and exposure cycles for the master batch.
-
Sealing: Add a small packet of 3Å molecular sieves to the secondary packaging (ensure it does not directly touch the API). Seal the vials with PTFE-lined caps and wrap the seams tightly with Parafilm.
-
Return to Storage: Transfer the aliquots immediately back to a desiccated dry cabinet maintained at -20°C and < 10% RH[7].
Section 4: Visual Workflows
Mechanistic pathway of moisture-induced SNAr hydrolysis at the C6 position of the purine ring.
Step-by-step inert handling and ultra-low humidity storage workflow for hygroscopic purines.
References
-
Protecting Pharmaceuticals from Humidity's Wrath - SMT Dry Cabinets SMTDryBoxes[Link]
-
Karl Fischer Titration in Pharmaceuticals: Residual Moisture Testing TopTec[Link]
-
KF titration in pharmaceuticals News-Medical[Link]
-
Bovine Pancreatic Ribonuclease: Fifty Years of the First Enzymatic Reaction Mechanism Biochemistry (ACS Publications)[Link]
-
Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines Organic & Biomolecular Chemistry (via ResearchGate)[Link]
Sources
Validation & Comparative
Comprehensive Guide: NMR Spectral Interpretation of 6-Chloro-2-isopropyl-7-methyl-7H-purine
Topic: 1H NMR and 13C NMR Spectral Interpretation of 6-Chloro-2-isopropyl-7-methyl-7H-purine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Technical Context
6-Chloro-2-isopropyl-7-methyl-7H-purine is a critical scaffold in the synthesis of cyclin-dependent kinase (CDK) inhibitors, most notably analogs of Roscovitine (Seliciclib) . In drug development, the purity of this intermediate is paramount. The primary synthetic challenge is the regioselectivity of the methylation step on the purine ring, which frequently yields a mixture of the desired N7-isomer and the thermodynamically more stable N9-isomer .
This guide provides a rigorous framework for distinguishing the N7-isomer (Product) from the N9-isomer (Alternative/Impurity) using 1H and 13C NMR. Unlike LC-MS, which often fails to differentiate these regioisomers due to identical mass-to-charge ratios, NMR offers definitive structural resolution.
The Core Challenge: N7 vs. N9 Regioisomerism
-
Target Product (N7): Kinetic product often favored by specific steric conditions or transient protection strategies.
-
Alternative (N9): Thermodynamic product, common impurity in direct alkylation.
Experimental Protocol & Sample Preparation
To ensure reproducible spectral data, the following protocol is recommended. Solvent choice is critical as it affects the chemical shifts of the labile protons and the resolution of the N-methyl signals.
Methodology
-
Solvent Selection: DMSO-d6 is the gold standard for purines due to solubility and the prevention of solute aggregation. CDCl3 may be used but often leads to broader peaks for purine protons due to quadrupole broadening from nitrogen.
-
Concentration: Prepare a 10-15 mg/mL solution. Higher concentrations may induce stacking interactions, shifting aromatic signals upfield.
-
Reference: Calibrate to residual DMSO-d6 (1H: 2.50 ppm, 13C: 39.52 ppm) or TMS (0.00 ppm).
1H NMR Spectral Analysis
The proton spectrum of 6-Chloro-2-isopropyl-7-methyl-7H-purine is characterized by three distinct signal groups: the aromatic proton at C8, the N-methyl group, and the isopropyl side chain.
Comparative 1H NMR Data: N7-Isomer vs. N9-Isomer
| Assignment | Proton Type | N7-Isomer (Target) | N9-Isomer (Alternative) | Differentiation Logic |
| H8 | Aromatic Singlet | 8.60 - 8.80 | 8.10 - 8.30 | H8 in N7-isomers is typically deshielded (shifted downfield) relative to N9-isomers due to the proximity of the N7-methyl group and anisotropic effects. |
| N-CH3 | Singlet | 4.05 - 4.15 | 3.80 - 3.90 | The N7-methyl is generally deshielded compared to the N9-methyl. |
| CH (iPr) | Septet ( | ~3.10 | ~3.10 | Non-diagnostic; similar in both isomers. |
| CH3 (iPr) | Doublet ( | ~1.25 | ~1.25 | Non-diagnostic. |
Interpretation Mechanics
-
The H8 Diagnostic: The most immediate visual cue is the chemical shift of the single aromatic proton (H8). If the signal appears above 8.5 ppm (in DMSO-d6), it strongly suggests the N7-isomer.
-
The N-Methyl Shift: The N7-methyl group resides in a "bay" region flanked by the C6-Chloro and C8-H, leading to a slight deshielding effect compared to the more exposed N9-position.
13C NMR Spectral Analysis (The Performance Standard)
While 1H NMR provides strong indications, 13C NMR is the definitive method for confirming the N7-position. The chemical shift of the bridgehead carbons (C4 and C5) serves as a self-validating internal standard.
Comparative 13C NMR Data
| Carbon Position | N7-Isomer (Target) | N9-Isomer (Alternative) | Mechanistic Insight (Critical) |
| C5 | 115.0 - 126.0 | 128.0 - 132.0 | Primary Diagnostic: In N7-purines, C5 is significantly shielded (upfield) compared to N9-purines. A shift < 126 ppm confirms N7. |
| C4 | 158.0 - 162.0 | 150.0 - 154.0 | Secondary Diagnostic: C4 is deshielded in N7-isomers relative to N9. |
| C8 | ~148.0 | ~144.0 | H8-bearing carbon. |
| C2 | ~170.0 | ~168.0 | Deshielded by isopropyl and N1/N3. |
| C6 | ~150.0 | ~150.0 | Bearing Chlorine; typically broad or weak due to quadrupolar Cl. |
| N-CH3 | ~36.0 | ~32.0 | N7-Me carbon is often slightly deshielded. |
Performance Verdict
-
Reliability: The C5 chemical shift difference (
ppm) is the most robust metric. -
Pass/Fail Criteria: If the signal at ~120-125 ppm is present, the batch is the N7-isomer. If the signal appears at ~130 ppm, it is the N9-isomer.
Advanced Validation: 2D NMR Workflow
To satisfy the "Self-Validating System" requirement, a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiment is required to unambiguously link the methyl protons to the purine core.
HMBC Correlation Logic
-
N7-Isomer:
-
The N-CH3 protons will show a strong
correlation to C5 and C8 . -
Since C5 is at ~122 ppm, observing a cross-peak between the methyl protons (~4.1 ppm) and a carbon at 122 ppm definitively proves the N7 structure.
-
-
N9-Isomer:
-
The N-CH3 protons will correlate to C4 and C8 .
-
Correlation to a carbon at ~152 ppm (C4) confirms the N9 structure.
-
Visualization of Structural Elucidation
Diagram 1: Isomer Differentiation Logic Flow
This diagram illustrates the decision tree for assigning the structure based on spectral data.
Caption: Logical workflow for distinguishing N7 and N9 purine isomers using 1H and 13C NMR markers.
Diagram 2: HMBC Connectivity Verification
This diagram visualizes the specific long-range couplings that confirm the regiochemistry.
Caption: HMBC correlations illustrating the definitive connectivity path for N7 vs N9 confirmation.
References
-
Kjellberg, J., et al. (2002). "Regioselective alkylation of 6-substituted purines." Tetrahedron, 58(8), 1473-1481. Link
-
BenchChem. (2025). "Distinguishing between N7 and N9 purine isomers by NMR." Technical Support Guide. Link
-
Marek, R., et al. (2002). "N7- and N9-substituted purine derivatives: A 15N NMR study." Magnetic Resonance in Chemistry, 40(5), 353-360. Link
-
Reich, H. J. (2024). "Structure Determination Using NMR: Purine Regiochemistry." University of Wisconsin-Madison Chemistry. Link
-
Voutchkova, A., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Journal of Organic Chemistry, 75(5). Link
Distinguishing 6-Chloro-2-isopropyl-7-methyl-7H-purine from its N9-Isomer: An Advanced NMR Comparison Guide
As a Senior Application Scientist, I frequently encounter a classic analytical trap in purine chemistry: the definitive assignment of N7 versus N9 alkylation isomers. When synthesizing 6-chloro-2-isopropyl-7-methyl-7H-purine and its N9-isomer, relying on standard 1D Nuclear Overhauser Effect (NOE) or 2D NOESY experiments often leads to inconclusive or misinterpreted data.
This guide objectively compares the performance of direct NOESY against alternative analytical workflows—specifically, Post-Derivatization NOESY and Heteronuclear Multiple Bond Correlation (HMBC). By explaining the structural causality behind these techniques, this guide provides a self-validating system for unambiguous isomer differentiation [1].
The Core Challenge: Why Direct NOESY Fails
To understand why direct NOESY is insufficient for 6-chloropurines, we must analyze the spatial geometry (causality) of the molecules:
-
N7-Methyl Isomer: The methyl group is situated at the N7 position. Its nearest spatial neighbors are the C8 proton (H8) and the C6 substituent.
-
N9-Methyl Isomer: The methyl group is at the N9 position. Its nearest spatial neighbors are the C8 proton (H8) and the C4 bridgehead carbon.
The Pitfall: In 6-chloro-2-isopropylpurines, the C6 position is occupied by a chlorine atom (which lacks protons), and the C4 position is a bridgehead carbon (also lacking protons). The isopropyl group at C2 is too distant to exhibit a measurable NOE. Consequently, both the N7-methyl and N9-methyl protons will only show a strong NOE correlation to the H8 proton . Because both isomers yield identical direct NOESY profiles, the technique is fundamentally blind to the structural difference [1][2].
Analytical Alternatives: Performance & Comparison
To bypass the limitations of direct NOESY, researchers must employ one of two field-proven alternatives.
Alternative A: Post-Derivatization NOESY
If NOESY is the strictly mandated technique, the molecule must be chemically modified to introduce a protonated substituent at the C6 position. By reacting the 6-chloro mixture with sodium methoxide, the chlorine is replaced by a methoxy (-OMe) group.
-
Causality: In the resulting 6-methoxy derivative, the N7-methyl protons are now in close spatial proximity to the 6-methoxy protons, yielding a distinct cross-peak in the NOESY spectrum. The N9-methyl isomer remains too far from the 6-methoxy group to show this correlation [1].
Alternative B: HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is a non-destructive 2D NMR technique that detects long-range (2 to 4 bond) scalar couplings between protons and carbons (or nitrogens).
-
Causality: The N7-methyl protons will show a 3-bond correlation (
) to the C5 carbon. The N9-methyl protons will show a correlation to the C4 carbon. Because C4 and C5 have vastly different electronic environments (C5 is shielded, C4 is deshielded), the isomers are easily distinguished without chemical alteration [3].
Quantitative Data Comparison
The following table summarizes the expected quantitative NMR shifts and correlations used to validate the identity of each isomer.
| Analytical Metric | 6-Chloro N7-Methyl Isomer | 6-Chloro N9-Methyl Isomer | Diagnostic Value |
| Direct NOESY (Intact) | N-Me | N-Me | Inconclusive |
| Derivatized NOESY (6-OMe) | N-Me | No correlation to 6-OMe | Definitive |
| Shielded (~115–125 ppm) | Deshielded (~128–135 ppm) | High | |
| Deshielded (~150–160 ppm) | Shielded (~140–150 ppm) | High | |
| HMBC Correlations | N-Me to C5 and C8 | N-Me to C4 and C8 | Definitive |
Experimental Workflows & Methodologies
To ensure a self-validating system, it is recommended to perform HMBC on the intact mixture, followed by Derivatization-NOESY for orthogonal confirmation.
Protocol 1: Non-Destructive HMBC Analysis
-
Sample Preparation: Dissolve 5–10 mg of the purified isomer (or mixture) in 0.6 mL of DMSO-
. Ensure complete dissolution to maintain a sharp lock signal. -
Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer equipped with an inverse-detection probe (e.g., TXI or BBO).
-
Acquisition:
-
Acquire a standard
H spectrum to identify the N-methyl (~3.8-4.2 ppm) and H8 (~8.2-8.6 ppm) resonances. -
Acquire a
H- C HSQC to map direct C-H attachments (confirming the C8/H8 pair). -
Acquire a
H- C HMBC optimized for long-range couplings ( = 8 Hz).
-
-
Interpretation: Extract the 1D slice of the N-methyl proton. If cross-peaks correspond to the shielded C5 carbon, it is the N7-isomer. If they correspond to the deshielded C4 carbon, it is the N9-isomer.
Protocol 2: Derivatization-Enabled NOESY
-
Nucleophilic Substitution: Dissolve 15 mg of the 6-chloropurine isomer in 2 mL of anhydrous methanol. Add 1.5 equivalents of sodium methoxide (NaOMe). Stir at room temperature for 2–4 hours until complete consumption of the starting material is observed via TLC.
-
Workup: Quench with saturated aqueous NH
Cl, extract with ethyl acetate (3 5 mL), dry over Na SO , and concentrate under reduced pressure. -
NOESY Acquisition: Dissolve the resulting 6-methoxy purine in CDCl
. Acquire a 2D NOESY spectrum with a mixing time ( ) of 300–500 ms to allow for optimal NOE buildup. -
Interpretation: Analyze the cross-peaks of the N-methyl protons. A spatial correlation to the newly introduced 6-methoxy protons (~4.1 ppm) definitively confirms the N7-isomer [1].
Visualizing the Analytical Logic
The following diagrams map the decision-making process and the mechanistic pathways used to distinguish these isomers.
Logical workflow for distinguishing N7/N9 isomers of 6-chloropurines using NMR techniques.
Characteristic 13C chemical shift trends and HMBC correlations for N7 vs N9 purine isomers.
References
-
Title: Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents Source: ACS Omega (2024) URL: [Link]
-
Title: Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H Source: PubMed / Journal of Organic Chemistry (2006) URL: [Link]
Mass spectrometry fragmentation patterns of 6-Chloro-2-isopropyl-7-methyl-7H-purine
An in-depth understanding of the mass spectrometric behavior of substituted purines is critical for researchers developing kinase inhibitors and nucleoside analogs. 6-Chloro-2-isopropyl-7-methyl-7H-purine is a highly functionalized heterocyclic intermediate. During its synthesis—particularly during the alkylation of the purine ring—a mixture of N7 and N9 regioisomers is frequently generated.
As a Senior Application Scientist, I have structured this guide to move beyond basic spectral libraries. We will objectively analyze the mechanistic causality behind this molecule's fragmentation, compare its behavior against its primary structural alternative (the 9-methyl regioisomer), and evaluate the performance of different mass spectrometry platforms. Finally, a self-validating experimental protocol is provided to ensure absolute confidence in your analytical workflows.
Mechanistic Causality of Fragmentation
The fragmentation of 6-Chloro-2-isopropyl-7-methyl-7H-purine under Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) is highly predictable when viewed through the lens of electron density and bond dissociation energies. The protonated precursor ion
-
The 6-Chloro Substituent (Primary Cleavage): The highly electronegative chlorine atom creates a polarized C-Cl bond. Under CID conditions, the first-generation fragmentation pathway is almost exclusively triggered by the 6-substituted group[Qu et al.][1]. Because ESI generates an even-electron system, this manifests as the neutral loss of HCl (36 Da) rather than a chlorine radical, yielding a highly abundant fragment at m/z 175.098 .
-
The 2-Isopropyl Group (Secondary Cleavage): Alkyl chains on the purine ring undergo charge-remote fragmentation. The isopropyl group undergoes an alkene elimination, expelling propene (42 Da) to yield a core purine fragment at m/z 133.051 . This is a hallmark of isopropyl-substituted purines in positive ion mode[Rouchal et al.][2].
-
The 7-Methyl Purine Core (Tertiary Cleavage): The position of the methyl group fundamentally alters the thermodynamic stability of the imidazole ring. N7-methylation weakens the C8-N9 bond, promoting the expulsion of HCN (27 Da) to yield m/z 106.040 during deep CID[Gonnella et al.][3].
Visualization of the CID Fragmentation Pathway
Fragmentation pathway of protonated 6-Chloro-2-isopropyl-7-methyl-7H-purine under CID.
Comparative Analysis: Regioisomer Differentiation
The most common analytical challenge in purine chemistry is differentiating the N7-alkylated isomer from the N9-alkylated isomer. While NMR is definitive, LC-MS/MS provides the high-throughput sensitivity required for reaction monitoring and pharmacokinetic studies.
The table below summarizes the objective differences in MS/MS relative abundances between the two regioisomers. The causality here is structural: the N9-methyl isomer is thermodynamically more stable, making its imidazole ring highly resistant to deep fragmentation compared to the N7-methyl isomer[Mádrová et al.][4].
| Fragment Ion (m/z) | Mechanistic Origin | 7-Methyl-7H-purine Relative Abundance | 9-Methyl-9H-purine Relative Abundance | Diagnostic Value |
| 211.075 | Precursor | 100% (at low CE) | 100% (at low CE) | Confirms intact molecule and Cl isotopic pattern. |
| 175.098 | Neutral loss of HCl | High | High | Confirms C6-substitution lability. |
| 133.051 | Loss of HCl + Propene | High | High | Defines the core purine mass. |
| 106.040 | Imidazole ring cleavage (-HCN) | High | Low | Primary differentiator. N7-methylation weakens the C8-N9 bond. |
| 118.040 | Loss of | Moderate | Low | Secondary differentiator for N7-isomers. |
Comparative Analysis: Mass Spectrometry Platforms
Choosing the correct ionization technique is paramount. While both ESI and Electron Impact (EI) can detect this compound, their fragmentation physics yield entirely different data profiles. For pharmaceutical workflows, ESI-CID is objectively superior for this class of compounds due to its preservation of the precursor ion and predictable even-electron fragmentation rules.
| Parameter | ESI-CID-MS/MS (Soft Ionization) | EI-MS (Hard Ionization, 70 eV) | Analytical Consequence |
| Precursor Ion State | Even-electron | Odd-electron radical | ESI preserves the precursor for isolated MS/MS; EI often depletes it entirely. |
| Primary Halogen Loss | Neutral loss of HCl (-36 Da) | Radical loss of | Dictates the downstream m/z parity (even vs. odd mass fragments). |
| Alkyl Chain Cleavage | Alkene elimination (-42 Da, propene) | Radical loss (-15 Da, | ESI provides structural information about the intact alkyl group size. |
| Isomer Differentiation | Excellent (via controlled collision energy) | Moderate (excessive fragmentation masks subtle ring differences) | ESI-CID allows precise energy tuning to reveal the N7 vs. N9 stability gap. |
Self-Validating Experimental Protocol: LC-ESI-MS/MS
To ensure absolute trustworthiness in your data, the following protocol builds "validation gates" directly into the workflow. This ensures that the fragments you observe are causally linked to the target molecule and not an artifact of in-source decay or contamination.
Step 1: Sample Preparation & Matrix Control
-
Dissolve the analyte in a 50:50 mixture of Methanol and LC-MS grade Water.
-
Add 0.1% Formic Acid (v/v). Causality: Formic acid ensures an abundant supply of protons, driving the equilibrium toward the
state and suppressing sodium adducts which fragment poorly.
Step 2: Chromatographic Separation (Validation Gate 1)
-
Utilize a sub-2 µm C18 reversed-phase UHPLC column.
-
Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.
-
Self-Validation: N7-alkylpurines possess a higher dipole moment and greater polarity than their N9 counterparts. Therefore, the 7-methyl isomer must elute earlier than the 9-methyl isomer. If your target peak elutes second in a known mixture, it is likely the N9 isomer.
Step 3: MS/MS Acquisition Parameters
-
Operate the mass spectrometer in Positive ESI mode.
-
Validation Gate 2 (Isotopic Fidelity): Before triggering MS/MS, program the method to verify the precursor isotopic envelope. The presence of m/z 211.075 and 213.072 in a strict 3:1 ratio validates that the chlorine atom is intact. If the ratio is absent, the molecule has undergone in-source dehalogenation.
-
Utilize Data-Dependent Acquisition (DDA) with Stepped Normalized Collision Energy (NCE) at 20, 40, and 60 eV.
-
Causality: 20 eV will cleanly cleave the HCl and propene groups. 60 eV is required to shatter the purine core and reveal the diagnostic m/z 106.040 (-HCN) fragment that confirms the N7-methyl position.
-
Step 4: Data Interpretation
-
Extract the MS/MS spectrum for m/z 211.075.
-
Normalize the spectrum to the base peak (usually m/z 175.098 or 133.051).
-
Calculate the intensity ratio of m/z 106.040 relative to m/z 133.051. A high ratio (>30%) confirms the 6-Chloro-2-isopropyl-7-methyl-7H-purine structure.
References
-
Mádrová, L., Krijt, M., Barešová, V., Václavík, J., et al. (2018). "Mass spectrometric analysis of purine de novo biosynthesis intermediates." PLOS One. URL:[Link]
-
Qu, L.-B., et al. (2006). "Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues." TSI Journals. URL: [Link]
-
Gonnella, N. C., & Roberts, J. D. (1982). "Studies of the tautomerism of purine and the protonation of purine, and its 7- and 9-methyl derivatives, by nitrogen-15 nuclear magnetic resonance spectroscopy." Journal of the American Chemical Society. URL:[Link]
-
Rouchal, M., Nečas, M., & Vícha, R. (2021). "Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity." MDPI. URL:[Link]
Sources
A Senior Application Scientist's Guide to HPLC Retention Time Comparison of Purine Derivatives and Impurities
Introduction: The Analytical Challenge of Purine Purity
Purine derivatives form the backbone of numerous active pharmaceutical ingredients (APIs), including antiviral and anticancer agents. Their structural similarity to endogenous nucleobases makes them highly effective, but also presents a significant analytical challenge. The presence of structurally similar impurities—arising from synthesis, degradation, or storage—can impact the safety and efficacy of the final drug product. Consequently, robust analytical methods are paramount for ensuring the purity, quality, and consistency of these life-saving medicines.
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP) mode, is the cornerstone technique for this purpose. However, the inherent polarity and ionizable nature of purine derivatives often lead to complex chromatographic behaviors, such as poor retention and peak tailing, making method development a nuanced task.[1] This guide provides a comparative analysis of HPLC retention times for common purine derivatives and their impurities, grounded in the fundamental principles of chromatography. We will explore how deliberate choices in stationary phase, mobile phase pH, and other parameters can be leveraged to achieve optimal separation and reliable quantification.
Pillar 1: Understanding the Chromatographic Behavior of Purines
The key to mastering the separation of purines lies in understanding their physicochemical properties and how they interact with the HPLC system. Purines are heterocyclic aromatic compounds containing basic nitrogen atoms, which can be protonated, and acidic protons that can be lost. This dual nature means their charge state is highly dependent on the mobile phase pH, which in turn dictates their retention on a reversed-phase column.
The Decisive Role of Mobile Phase pH
The pH of the mobile phase is arguably the most critical parameter in controlling the retention of purine derivatives.[2][3] By adjusting the pH relative to the pKa of the analytes, we can shift their ionization state and dramatically alter their polarity and, therefore, their retention time.
-
At Low pH (e.g., pH 2.5-4.0): Most purine derivatives, being basic, will be protonated and carry a positive charge. This increased polarity typically leads to reduced retention on a non-polar C18 stationary phase. However, acidic buffers in this range are excellent for ensuring reproducible separations and sharp peak shapes by suppressing the unwanted interactions of residual silanol groups on the silica-based column packing.[1][4] An acetate or phosphate buffer is commonly chosen for its high buffering capacity in this region.[4]
-
At Neutral pH (e.g., pH ~7.0): Analytes will exist in a neutral or partially ionized state, depending on their specific pKa values. While this can increase retention for some compounds, it may lead to co-elution or poor peak shapes for others if the pH is too close to a pKa value.
The following diagram illustrates how adjusting pH can modulate the retention of a purine like Adenine by changing its charge state.
Caption: Effect of pH on Adenine's Ionization and RP-HPLC Retention.
Strategic Selection of the Stationary Phase
While the standard C18 (octadecyl) column is a workhorse in reversed-phase HPLC, the polar nature of many purines often necessitates alternative stationary phases for adequate retention and selectivity.
-
Conventional C18: Provides hydrophobic retention. Best suited for less polar purine derivatives or when used with ion-pairing agents.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This feature helps to shield residual silanol groups, reducing peak tailing for basic compounds, and allows for better retention of polar analytes even in highly aqueous mobile phases.[1]
-
Phenyl Phases: Offer alternative selectivity through π-π interactions with the aromatic rings of purine derivatives. This can be particularly useful for separating structurally similar isomers.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative mode that uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent.[5][6] It is exceptionally effective for retaining and separating very polar compounds, such as nucleotides and certain nucleosides, that show little to no retention in reversed-phase mode.[5]
Pillar 2: Comparative Analysis of HPLC Methodologies
To illustrate the practical implications of these principles, we will compare two common reversed-phase HPLC methods. The retention times presented are representative and will vary based on the specific system, column batch, and exact conditions.[7] The key takeaway is the relative elution order and the magnitude of change when method parameters are adjusted.
Method 1: Isocratic Reversed-Phase HPLC with Acidic Buffer
This approach is robust, simple, and widely used for the analysis of common purine bases and some of their less polar derivatives. The acidic mobile phase ensures consistent protonation of the analytes and provides sharp peaks.
Representative Retention Time Data (Method 1)
| Compound | Expected Retention Time (min) | Rationale for Elution Order |
|---|---|---|
| Uric Acid | ~3.5 | Highly polar with multiple hydrophilic groups. |
| Hypoxanthine | ~4.8 | More polar than xanthine.[8] |
| Xanthine | ~5.5 | Slightly less polar than hypoxanthine. |
| Guanine | ~6.5 | Generally shows more retention than adenine under these conditions. |
| Adenine | ~7.2 | Less polar than guanine, leading to stronger retention.[8] |
| Allopurinol | ~5.6 | An isomer of hypoxanthine, its retention is pH-dependent.[9] |
| Theophylline | ~12.0 | Methyl groups increase hydrophobicity, leading to longer retention.[10] |
| Caffeine | ~15.5 | The most hydrophobic of this set due to three methyl groups.[10] |
Disclaimer: Retention times are illustrative and sourced from typical method conditions found in literature.[8][9][10] Actual times will vary.
Method 2: Ion-Pairing Reversed-Phase HPLC
For highly polar or charged species like nucleotides (AMP, GMP) or certain impurities that elute in the void volume under standard RP conditions, ion-pairing chromatography is an indispensable tool. An ion-pairing reagent, such as tetrabutylammonium (for anions like phosphate groups) or an alkyl sulfonate (for cations), is added to the mobile phase.[1][11] This reagent forms a neutral, hydrophobic complex with the charged analyte, significantly enhancing its retention on the C18 column.
Comparative Retention Time Data (Method 1 vs. Method 2)
| Compound | Expected RT (min) - Method 1 | Expected RT (min) - Method 2 (Ion-Pairing) | Observed Change & Rationale |
|---|---|---|---|
| Adenosine Monophosphate (AMP) | ~2.0 (Near void) | ~9.0 | Dramatic Increase. The negatively charged phosphate group pairs with the cationic reagent, forming a retained complex.[11] |
| Adenosine | ~9.0 | ~10.5 | Slight Increase. The neutral nucleoside sees a minor retention increase due to overall changes in mobile phase characteristics. |
| Adenine | ~7.2 | ~7.5 | Minimal Change. The uncharged base is largely unaffected by the ion-pairing mechanism for anions. |
Pillar 3: A Self-Validating Experimental Protocol
Trustworthiness in scientific data comes from robust, reproducible methodologies. The following protocol for a reversed-phase HPLC method is detailed to be a self-validating system, providing a solid foundation for the analysis of purine derivatives like allopurinol and its related substances.[12][13]
Protocol: RP-HPLC for Allopurinol and Related Substances
1. Objective: To separate and quantify Allopurinol from its potential process impurities and degradation products.
2. Materials & Equipment:
-
HPLC system with UV detector (Waters Alliance 2695 or equivalent)
-
Data acquisition software (Empower 2 or equivalent)
-
Analytical column: Kromasil 100-5, C18, 250 x 4.6 mm, 5 µm[12]
-
Potassium dihydrogen orthophosphate (KH₂PO₄), HPLC grade
-
Methanol, HPLC grade
-
Purified water (18.2 MΩ·cm)
-
Allopurinol reference standard and impurity standards
3. Chromatographic Conditions:
-
Mobile Phase A: 0.01M Potassium dihydrogen orthophosphate in water.[12]
-
Mobile Phase B: Methanol.[12]
-
Gradient Program: (Example - must be optimized)
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Return to 95% A, 5% B
-
26-35 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min[12]
-
Column Temperature: 30°C[9]
-
Detection Wavelength: 220 nm[12]
-
Injection Volume: 10 µL
4. Solution Preparation:
-
Mobile Phase A Preparation: Dissolve approximately 1.36 g of KH₂PO₄ in 1000 mL of purified water. Filter through a 0.45 µm membrane filter and degas.[12]
-
Standard Solution Preparation: Accurately weigh about 5 mg of Allopurinol reference standard into a 100 mL volumetric flask. Dissolve in a small amount of 0.1N NaOH, then dilute to volume with the mobile phase initial conditions (95:5 A:B).[12]
-
Sample Solution Preparation: Prepare the sample in the same manner as the standard solution to match the injection solvent with the mobile phase, which is crucial for good peak shape.[1]
5. System Suitability Test (SST):
-
Before sample analysis, perform at least five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of the peak area must be ≤ 2.0%.
-
USP Tailing factor should be ≤ 2.0.[14]
-
Theoretical plates (N) should be ≥ 2000.
-
-
Causality: The SST ensures that the chromatographic system is performing with adequate precision, efficiency, and peak symmetry before committing to the analysis of unknown samples. Failure to meet SST criteria indicates a problem with the column, mobile phase, or instrument that must be rectified.
The workflow for developing and validating such a method is summarized below.
Caption: Workflow for HPLC Method Development for Purine Analysis.
Conclusion
The retention time of purine derivatives in reversed-phase HPLC is a dynamic variable that can be precisely controlled through a deep understanding of chromatographic principles. There is no single "best" method; rather, the optimal approach is dictated by the specific properties of the analytes and the analytical goals. By strategically selecting the stationary phase and meticulously optimizing the mobile phase pH, analysts can transform challenging separations into robust, reliable, and validated methods. This guide serves as a framework for drug development professionals to make informed decisions, ensuring the accurate assessment of purity and quality for purine-based pharmaceuticals.
References
- Biochemistry (Mosc). (1998). An isocratic, reversed-phase HPLC method for the determination of postischemic efflux of purines and pyrimidines during reperfusion of isolated liver. PubMed.
- Clinica Chimica Acta. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. PubMed.
- Malaria Journal. (2014). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC.
- Journal of Chromatography A. (2024). Retention behavior of nucleosides and nucleobases on a 3 μm undecylenic acid-functionalized silica column in per aqueous liquid chromatography and hydrophilic interaction liquid chromatography separation modes. PubMed.
- Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science.
- Frontiers in Physiology. (2023). Comprehensive measurement of purines in biological samples. Frontiers.
-
ResearchGate. (n.d.). Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
ResearchGate. (2012). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. ResearchGate. Available at: [Link]
- Journal of Food and Drug Analysis. (2015). Determination of Purines in Beer by HPLC Using a Simple and Rapid Sample Pretreatment. Journal of Food and Drug Analysis.
-
R Discovery. (2013). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. R Discovery. Available at: [Link]
- Analytical and Bioanalytical Chemistry. (2013). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PubMed.
-
ResearchGate. (2013). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. ResearchGate. Available at: [Link]
- MicroSolv Technology Corporation. (n.d.). APPLICATION NOTES - HPLC. MicroSolv Technology Corporation.
- Shimadzu. (2014). Measurement of Purine Content in Foods Using HPLC. Shimadzu Application News.
- Journal of Chromatography B. (2012). Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection. PMC.
-
Semantic Scholar. (2013). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. Semantic Scholar. Available at: [Link]
- LCGC International. (2020). Retention and Selectivity of Stationary Phases Used in HILIC. LCGC International.
-
LabRulez LCMS. (n.d.). Measurement of Purine Content in Foods Using HPLC. LabRulez LCMS. Available at: [Link]
-
ResearchGate. (2024). Retention behavior of nucleosides and nucleobases on a 3 μm undecylenic acid-functionalized silica column in per aqueous liquid chromatography and hydrophilic interaction liquid chromatography separation modes. ResearchGate. Available at: [Link]
- IATSL. (n.d.). HPLC chromatogram showing separation of pure purine compounds added to blank serum. IATSL.
- Journal of Chromatography. (1974). The analysis of purine and pyrimidine bases and their nucleosides by high-pressure liquid chromatography. PubMed.
- Acta Chimica Slovenica. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed.
- SciTePress. (2019). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress.
- Neliti. (2022). Analytical method development and validation of allopurinol and related substances by using RP-HPLC in bulk form. Neliti.
-
ResearchGate. (2026). Analytical method development and validation of allopurinol and related substances by using RP-HPLC in bulk form. ResearchGate. Available at: [Link]
- International Journal of Pharmaceutical and Biological Sciences. (2021). Development and Validation of a RP-HPLC Method for Allopurinol Impurity Profiling Study. ijpbs.
-
MDPI. (2021). Simultaneous Determination of Purines and Uric Acid in Chinese Chicken Broth Using TFA/FA Hydrolysis Coupled with HPLC-VWD. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Measurement of Purine Derivatives and Creatinine in Urine by HPLC. ResearchGate. Available at: [Link]
-
PLOS One. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS One. Available at: [Link]
- Journal of Separation Science. (2008). Prediction of elution bandwidth for purine compounds by a retention model in reversed-phase HPLC with linear-gradient elution. PubMed.
- Journal of Biochemical and Biophysical Methods. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
-
Semantic Scholar. (2019). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and. Semantic Scholar. Available at: [Link]
- Separation Science. (2024). Factors Impacting Chromatography Retention Time. Separation Science.
- International Journal of Research in Pharmaceutical and Biomedical Sciences. (2017). Development and Validation of Related Substances Method for Febuxostat Tablets by RP-HPLC. ijrpb.
- Quora. (n.d.). Which factors can increase the retention time of an analyte during HPLC analysis. Quora.
-
Altabrisa Group. (2025). What Factors Influence HPLC Retention Time Precision?. Altabrisa Group. Available at: [Link]
Sources
- 1. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retention behavior of nucleosides and nucleobases on a 3 μm undecylenic acid-functionalized silica column in per aqueous liquid chromatography and hydrophilic interaction liquid chromatography separation modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sepscience.com [sepscience.com]
- 8. scitepress.org [scitepress.org]
- 9. researchgate.net [researchgate.net]
- 10. Prediction of elution bandwidth for purine compounds by a retention model in reversed-phase HPLC with linear-gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Comprehensive measurement of purines in biological samples [frontiersin.org]
- 12. media.neliti.com [media.neliti.com]
- 13. ijpbs.net [ijpbs.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative reactivity of 6-chloro vs 6-fluoro purine analogs
Topic: Comparative Reactivity of 6-Chloro vs. 6-Fluoro Purine Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary: The Halogen Paradox in Purine Chemistry
In the structural optimization of purine scaffolds—ubiquitous in kinase inhibitors (e.g., Idelalisib) and antivirals (e.g., Abacavir)—the choice between 6-chloropurine (6-Cl) and 6-fluoropurine (6-F) is rarely a matter of availability; it is a strategic decision dictated by the reaction mechanism.
This guide delineates the operational differences between these two analogs. The core distinction lies in a mechanistic dichotomy:
-
6-Fluoropurine is the superior electrophile for Nucleophilic Aromatic Substitution (
) , driven by the "Fluorine Effect" which stabilizes the transition state despite a stronger C–X bond. -
6-Chloropurine is the preferred substrate for Transition Metal Catalysis (Pd/Ni) , where the weaker C–Cl bond facilitates oxidative addition.
Mechanistic Basis: Electronic vs. Bond Energy Effects
To select the correct precursor, one must understand the competing physical properties of the C–X bond.
| Property | 6-Fluoropurine (C–F) | 6-Chloropurine (C–Cl) | Mechanistic Implication |
| Electronegativity ( | 3.98 | 3.16 | F strongly withdraws |
| Bond Dissociation Energy | ~485 kJ/mol | ~327 kJ/mol | C–F is inert to oxidative addition; C–Cl breaks easily for Pd(0) insertion. |
| Leaving Group Ability ( | Excellent (via stabilization) | Good | F stabilizes the Meisenheimer complex; Cl relies on bond weakness. |
| Steric Radius (Van der Waals) | 1.47 Å | 1.75 Å | F is a bioisostere for H or OH; Cl is sterically demanding (similar to methyl). |
The "Fluorine Effect" in
In
DOT Diagram 1: Mechanistic Divergence
Figure 1: Decision pathway for selecting C6-halogen based on the intended reaction class.
Comparative Reactivity Data
The following data summarizes kinetic studies of 6-halopurine nucleosides reacting with various nucleophiles.
Table 1: Relative Reaction Rates (
)
Conditions: Acetonitrile, 25°C - 70°C
| Nucleophile | 6-Fluoropurine Rate | 6-Chloropurine Rate | Observation |
| Butylamine ( | Too fast to measure (< 1 min) | F >> Cl . 6-F is required for weak/hindered amines. | |
| Aniline (Aryl Amine) | Fast (after induction) | Slow | Reaction is autocatalytic; acid (TFA) eliminates induction period.[1][2] |
| Methoxide (Alkoxide) | Instantaneous | Moderate | 6-F prone to hydrolysis; requires anhydrous conditions. |
| Thiol (Glutathione) | High | Low | 6-F is often used in chemoproteomics to label cysteine residues. |
Critical Insight: If your nucleophile is weak (e.g., an electron-deficient aniline) or sterically hindered, 6-chloropurine may fail to react or require forcing conditions (high heat/pressure) that degrade the purine ring. Switch to 6-fluoropurine to enable milder conditions.
Experimental Protocols
Since 6-fluoropurines are less stable and more expensive, a common workflow involves purchasing 6-chloropurine and converting it to 6-fluoropurine in situ or as an intermediate step for difficult substitutions.
Protocol A: Synthesis of 6-Fluoropurine from 6-Chloropurine
Objective: Activate a cheap 6-Cl precursor for a difficult
Reagents:
-
6-Chloropurine derivative (1.0 eq)
-
Trimethylamine (TMA) (excess)
-
Tetrabutylammonium Fluoride (TBAF) or KF
Step-by-Step:
-
Quaternization: Dissolve 6-chloropurine in DMF. Add trimethylamine (gas or solution) at 0°C. Stir at RT for 2–4 hours.
-
Fluorination: Treat the ammonium salt with TBAF (2.0 eq) or anhydrous KF (with 18-crown-6) at RT.
-
Observation: The reaction is rapid.[9] Monitor by TLC (6-F is usually more polar than 6-Cl).
-
-
Isolation: Pour into ice water. Extract with EtOAc. (Note: 6-fluoropurines are susceptible to hydrolysis; store at -20°C if not used immediately).
Protocol B:
Displacement with a Hindered Amine
Comparing the workflow for 6-Cl vs 6-F.
Scenario: Coupling 6-halopurine with N-methyl-4-nitroaniline (weak, hindered nucleophile).
| Step | Using 6-Chloropurine | Using 6-Fluoropurine |
| Solvent | n-Butanol or DMSO | THF or Acetonitrile |
| Base | DIPEA (3.0 eq) | DIPEA (1.5 eq) |
| Temperature | 120–140°C (Sealed Tube) | 40–60°C |
| Time | 24–48 Hours | 2–6 Hours |
| Yield | 30–50% (Thermal degradation) | 85–95% |
Self-Validating Check:
-
For 6-F: If the reaction does not proceed at 60°C, check for water contamination (hydrolysis to 6-hydroxypurine, seen as a baseline spot on TLC).
-
For 6-Cl: If starting material remains after 24h, add NaI (0.1 eq) to generate transient 6-iodopurine (Finkelstein reaction) to accelerate the rate.
Transition Metal Catalysis (The Exception)
While 6-fluoropurines dominate
-
Why: The C–F bond energy (485 kJ/mol) is too high for the oxidative addition step (
). -
Recommendation: Use 6-chloropurine or 6-iodopurine .
-
Protocol Note: If using 6-chloropurine for Suzuki coupling, use electron-rich ligands (e.g., XPhos, SPhos) or carbene ligands (NHC) to facilitate the oxidative addition of the aryl chloride.
DOT Diagram 2: Selection Workflow
Figure 2: Operational decision matrix for selecting the optimal purine halide.
References
-
Reaction Kinetics of 6-Halopurines
- S_NAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism.
-
Source:
-
Synthesis of 6-Fluoropurines
- The New Convenient Synthesis of 6-Fluoropurine and its 7-/9-Unsubstituted Analogues.
-
Source:
-
Palladium Catalysis on Purines
- Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides.
-
Source:
-
General Nucleophilic Substitution Trends
- Nucleophilic Aromatic Substitution: The Effect of the Leaving Group.
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. nobelprize.org [nobelprize.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Assessing Purity of 6-Chloro-2-isopropyl-7-methyl-7H-purine: A Comparative Analytical Guide
Executive Summary
In the development of kinase inhibitors, particularly CDK (Cyclin-Dependent Kinase) antagonists like Roscovitine, trisubstituted purines are critical intermediates. 6-Chloro-2-isopropyl-7-methyl-7H-purine represents a privileged scaffold where the C6-chloro group serves as a reactive handle for nucleophilic substitution, and the N7-methyl group defines the tautomeric lock essential for binding selectivity.[1]
Assessing the purity of this intermediate is fraught with challenges. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it often fails to account for inorganic contaminants, moisture, or occluded solvents that inflate apparent yield. Elemental Analysis (EA) , specifically Carbon-Hydrogen-Nitrogen (CHN) combustion analysis, offers a definitive "bulk state" assessment.
This guide objectively compares Elemental Analysis against HPLC and quantitative NMR (qNMR), providing a validated protocol for assessing the purity of 6-Chloro-2-isopropyl-7-methyl-7H-purine.[1]
Chemical Profile & Theoretical Baselines
Before initiating analysis, the theoretical elemental composition must be established. For 6-Chloro-2-isopropyl-7-methyl-7H-purine (Formula: C₉H₁₁ClN₄ ), the molecular weight is 210.66 g/mol .[1]
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon (C) | 9 | 12.011 | 108.10 | 51.31% |
| Hydrogen (H) | 11 | 1.008 | 11.09 | 5.26% |
| Nitrogen (N) | 4 | 14.007 | 56.03 | 26.60% |
| Chlorine (Cl) | 1 | 35.45 | 35.45 | 16.83% |
Critical Insight: Purine derivatives are nitrogen-rich (26.60% N).[1] In standard combustion analysis, high nitrogen content can lead to incomplete combustion or the formation of stable nitrides, necessitating specific catalytic oxidation aids (e.g., Tungsten Trioxide).
Comparative Analysis: EA vs. HPLC vs. qNMR[1]
While HPLC is ubiquitous, relying on it exclusively for purine intermediates is a common pitfall. The following comparison highlights where Elemental Analysis provides unique, indispensable data.
Table 1: Analytical Technique Comparison Matrix
| Feature | Elemental Analysis (CHN) | HPLC (UV-Vis) | qNMR (¹H) |
| Primary Scope | Bulk material composition (Organic + Inorganic + Water).[1] | Organic impurities & relative purity (% Area). | Absolute purity & Structural ID. |
| Detection Basis | Mass fraction of elements upon combustion. | UV absorption (chromophores). | Proton resonance integration. |
| Blind Spots | Cannot distinguish isomers (e.g., N7-Me vs. N9-Me). | Inorganic salts (NaCl, K₂CO₃), Water, non-UV active solvents. | Paramagnetic impurities, low sensitivity for trace impurities. |
| Sample Req. | 2–5 mg (Destructive). | <1 mg (Non-destructive). | 5–20 mg (Non-destructive). |
| Precision | ±0.4% absolute deviation. | <0.1% RSD. | ±1.0% (standard) to ±0.1% (optimized). |
| Critical Value | Confirms "As-is" Purity: Detects trapped solvents/moisture that HPLC misses. | Separation Power: Resolves synthesis by-products.[1] | Isomer Specificity: Distinguishes N7 vs N9 regioisomers. |
The "Purine Problem": Isomerism
A specific challenge with 7-methyl purines is the potential for N9-alkylation during synthesis.[1]
-
Scenario: You synthesize the target (N7-methyl). A 10% contaminant of the N9-methyl isomer forms.[1]
-
EA Result: Both isomers have the exact same elemental formula (C₉H₁₁ClN₄). EA will pass the sample as pure.
-
HPLC Result: Likely separates the two peaks (different retention times).
Experimental Protocol: Elemental Analysis of Purines
This protocol is optimized for nitrogen-rich heterocycles to prevent low-nitrogen bias.[1]
Phase 1: Sample Preparation
Objective: Eliminate surface moisture and ensure homogeneity.
-
Drying: Dry the crude 6-Chloro-2-isopropyl-7-methyl-7H-purine in a vacuum oven at 40°C for 4 hours. Purines are often hygroscopic; surface water will skew %C and %N downwards.
-
Homogenization: Grind the sample to a fine powder using an agate mortar. Large crystal lattices can trap solvent inclusions that explode during combustion, causing gas leaks and erratic results.
Phase 2: Instrument Setup (CHN Analyzer)
-
Carrier Gas: Helium (99.999% purity).
-
Combustion Temperature: Set to 980°C - 1050°C . Purine rings are thermally stable and require high energy to fracture.
-
Oxygen Boost: Enable "Oxygen Boost" (2-5 seconds injection) to ensure complete oxidation of the carbon backbone.
-
Combustion Aid (Critical): Add 5–10 mg of Tungsten Trioxide (WO₃) to the tin capsule with the sample.
-
Mechanism:[1] WO₃ acts as a flux and oxygen donor, preventing the formation of refractory carbon nitrides which leads to low %N results.
-
Phase 3: Measurement & Calculation
-
Blank Run: Run 3 empty tin capsules to establish the baseline.
-
Calibration: Calibrate using Acetanilide (Standard) as it mimics the C/N ratio of organic drugs.
-
Analysis: Weigh 2.000 ± 0.005 mg of the sample into a tin capsule. Fold hermetically.
-
Replicates: Perform in triplicate.
Acceptance Criteria: The experimental values must fall within ±0.4% of the theoretical values calculated in Section 2.
-
Example: Nitrogen must be between 26.20% and 27.00% .
Data Interpretation & Decision Logic
How do you interpret the data when it deviates? Use this diagnostic logic:
-
Low %C, Low %N, Correct Ratio:
-
Diagnosis: The sample is likely wet or contains inorganic salts (non-combustible).
-
Action: Check %Residue (Ash). If Ash > 0, wash sample with water/brine to remove salts (e.g., KCl).
-
-
Correct %C, Low %N:
-
Diagnosis: Incomplete combustion.
-
Action: Increase O₂ boost or add more WO₃.
-
-
High %C, Low %N:
-
Diagnosis: Trapped solvent (e.g., Toluene or Ethyl Acetate from recrystallization).
-
Action: Run ¹H-NMR to quantify solvent residuals.[1]
-
Visualization: The Purity Assessment Workflow
The following diagram illustrates the integrated workflow for validating the purity of the purine intermediate, showing where EA fits into the decision matrix.
Caption: Integrated purity assessment workflow. Elemental Analysis serves as the initial gatekeeper for bulk composition, followed by HPLC for organic impurities and NMR for structural isomer confirmation.
References
-
PubChem. (2025).[2][3] Compound Summary: 6-Chloro-7-methylpurine (Analogous Structure).[1][4] National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. (2025). Elemental analysis: an important purity control but prone to manipulations.[5] Available at: [Link]
-
Kotek, J., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega. Available at: [Link]
Sources
- 1. 87-42-3|6-Chloro-7H-purine|BLD Pharm [bldpharm.com]
- 2. 2,6-dichloro-7-methyl-7H-purine | C6H4Cl2N4 | CID 75281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7H-Purine, 6-chloro-7-methyl- | C6H5ClN4 | CID 95057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Comparing biological activity of N7-methyl vs N9-methyl purine derivatives
[1]
Executive Summary
In drug discovery, the methylation site on the purine ring system dictates not only physicochemical properties but also the fundamental biological fate of the molecule. N9-methyl purines generally mimic the natural glycosidic linkage found in nucleosides (adenosine, guanosine), making them stable scaffolds for receptor agonists and antagonists. In contrast, N7-methyl purines often represent "non-canonical" isomers. They can exhibit distinct electronic profiles (zwitterionic character in guanine derivatives), altered solubility, and divergent metabolic pathways, often being recognized as DNA damage products or displaying unique kinase inhibitory profiles.
This guide provides a technical comparison of these two regioisomers, focusing on their application in adenosine receptor pharmacology, enzyme inhibition, and metabolic stability.
Physicochemical & Structural Analysis
The purine ring system contains four nitrogen atoms. The imidazole ring nitrogens (N7 and N9) are the primary sites for alkylation. The choice between N7 and N9 substitution fundamentally alters the electronic distribution of the heterocycle.
Electronic Distribution & Basicity
-
N9-Methyl Derivatives: Substitution at N9 preserves the "natural" tautomeric form of purines. For adenine and guanine, this locks the imidazole ring in a form that resembles the nucleoside, maintaining standard hydrogen bond donor/acceptor patterns on the Watson-Crick face.
-
N7-Methyl Derivatives: Substitution at N7 shifts the double bond arrangement in the imidazole ring.
-
Case Study (Guanine):N7-methylguanine carries a formal positive charge on the imidazole ring at neutral pH (forming a zwitterion with the N1-deprotonated enolate). This drastically increases water solubility compared to the neutral N9-isomer but makes the molecule chemically unstable (prone to depurination).
-
Case Study (Adenine):N7-methyladenine is neutral but has a significantly different dipole moment orientation compared to N9-methyladenine, affecting its ability to penetrate lipophilic pockets in enzymes.
-
Table 1: Comparative Physicochemical Properties
| Property | N9-Methyl Purines | N7-Methyl Purines |
| Natural Analog | Mimics Nucleosides (Adenosine/Guanosine) | Mimics Alkylation Damage / Rare Tautomers |
| Electronic State (pH 7.4) | Generally Neutral (Lipophilic) | Often Zwitterionic (e.g., N7-Me-Guanine) or Polar |
| Dipole Moment | Aligned with glycosidic bond vector | Rotated ~60-90° relative to N9 vector |
| Solubility (Aq) | Moderate (depends on C2/C6 subs) | High (due to ionic/zwitterionic character) |
| Chemical Stability | High (Stable C-N bond) | Variable (N7-Me-Guanine labile to depurination) |
| NMR C5 Shift | Deshielded (~132 ppm) | Shielded (~123 ppm) - Key Diagnostic |
Biological Activity Profiles
Adenosine Receptor (AR) Pharmacology
The structure-activity relationship (SAR) of methylxanthines (caffeine, theophylline derivatives) at adenosine receptors (A1, A2A) serves as the primary dataset for comparing N7 vs N9 activity.
-
N9-Methylation (Loss of Affinity): In xanthine derivatives, the N9 position is often required to be unsubstituted (NH) or have specific steric bulk to tolerate binding. Simple N9-methylation frequently abolishes or drastically reduces affinity for A1/A2A receptors because it sterically clashes with the receptor's binding pocket (specifically Asn253 in A2A).
-
N7-Methylation (Modulation): N7-methylation (as seen in caffeine, 1,3,7-trimethylxanthine) is tolerated but often results in lower affinity compared to N1-methylation. However, N7-derivatives retain significant antagonist activity compared to the inactive N9-analogs.
Table 2: Receptor Affinity Comparison (Xanthine Core)
Data represents approximate Ki values (µM) for rat brain membranes.
| Compound | Substitution Pattern | A1 Receptor Ki (µM) | A2A Receptor Ki (µM) | Activity Profile |
| Theophylline | 1,3-Dimethyl (N7-H, N9-H) | ~20 | ~20 | Balanced Antagonist |
| Caffeine | 1,3,7-Trimethyl (N7-Me ) | ~50-100 | ~50-100 | Weak Antagonist |
| Paraxanthine | 1,7-Dimethyl (N7-Me ) | ~40 | ~40 | Moderate Antagonist |
| Isocaffeine | 1,3,9-Trimethyl (N9-Me ) | >1000 | >1000 | Inactive |
| 7-Methylxanthine | N7-Methyl | >100 | >100 | Very Weak |
| 9-Methylxanthine | N9-Methyl | >250 | >250 | Inactive |
Insight: For xanthine-based drugs, N9-methylation is deleterious to binding, whereas N7-methylation is tolerated but reduces potency compared to the free N7-H.
Enzyme Inhibition (Phosphodiesterases - PDE)
In contrast to receptor binding, PDE inhibition often tolerates N7-methylation well. Caffeine (N7-methyl) is a non-selective PDE inhibitor. N7-substituted acyclic nucleosides have also shown cytostatic activity by inhibiting specific polymerases or kinases, distinct from their N9 counterparts which may act as chain terminators.
Metabolic Stability & Toxicology
The "Repair vs. Scaffold" Dichotomy
-
N7-Methylation as Damage: In a biological context, electrophilic methylating agents (e.g., MMS) preferentially attack the N7 position of guanine in DNA.[1] The resulting N7-methylguanine is recognized by DNA glycosylases (like MPG) and excised. Therefore, N7-methyl purines in drug design may be metabolically labile or recognized as "damaged" substrates by cellular machinery.
-
N9-Methylation as Scaffold: N9-methyl purines are metabolically more robust. They are not substrates for base-excision repair enzymes. However, they are subject to oxidative demethylation by Cytochrome P450 enzymes (specifically CYP1A2 for xanthines).
Metabolic Pathways Diagram
The following diagram illustrates the divergent biological fates of N7 vs N9 methylated purines.
Caption: Divergent biological fates: N7-methylation often triggers repair/excretion pathways due to instability, while N9-methylation provides a stable scaffold for receptor interaction.[2]
Experimental Protocols
Protocol A: Distinguishing Isomers via NMR (Self-Validating)
Objective: Unambiguously identify N7 vs N9 isomers in a synthesized batch. Principle: The C5 carbon in the purine ring is sensitive to the electron density changes induced by N-alkylation.
-
Sample Preparation: Dissolve 5–10 mg of compound in DMSO-d6.
-
Acquisition: Acquire a standard 13C-NMR spectrum (proton-decoupled).
-
Analysis (Validation Step):
-
Locate the C5 signal (quaternary carbon bridging the two rings).
-
N9-Isomer: Signal typically appears at ~130–132 ppm (Deshielded).
-
N7-Isomer: Signal typically appears at ~120–123 ppm (Shielded).
-
Confirmation: Run a 1H-15N HMBC. N9-alkylation shows a correlation between the alkyl protons and N9; N7-alkylation shows correlation to N7.
-
Protocol B: Microsomal Stability Assay
Objective: Compare the metabolic half-life of N7 vs N9 derivatives.
-
Incubation:
-
Prepare liver microsomes (human/rat) at 0.5 mg protein/mL in phosphate buffer (pH 7.4).
-
Add test compound (N7 or N9 isomer) at 1 µM final concentration.
-
Pre-incubate for 5 min at 37°C.
-
-
Initiation: Add NADPH-generating system (1 mM NADPH final).
-
Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into acetonitrile (stop solution).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time. Slope = -k.
-
Self-Validation: Include Verapamil or Propranolol as a high-clearance control.
-
References
-
Daly, J. W., et al. (1983). "Structure-activity relationships for N-methylxanthines at adenosine receptors." Journal of Medicinal Chemistry. Link
-
Muller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology. Link
-
Shrivastav, N., et al. (2010). "N7-Methylguanine: A Review of its Formation, Stability and Biological Implications." Mutation Research. Link
-
Kierdaszuk, B., et al. (1983). "Distinction between N7- and N9-alkylpurines by 13C NMR spectroscopy." Nucleic Acids Research. Link
-
Westarp, S., et al. (2024). "The oligonucleotides containing N7-regioisomer of guanosine: influence on thermodynamic properties and structure of RNA duplexes." Nucleic Acids Research. Link
Publish Comparison Guide: UV-Vis Validation of 6-Chloro-2-isopropyl-7-methyl-7H-purine
This guide outlines the technical validation protocol for 6-Chloro-2-isopropyl-7-methyl-7H-purine , a critical purine intermediate often encountered in the synthesis of CDK inhibitors like Roscovitine (Seliciclib).
The primary challenge in working with this compound is distinguishing it from its N9-isomer (the thermodynamic product) and the unmethylated precursor. This guide provides a self-validating UV-Vis workflow to confirm regioselectivity.
Executive Summary & Technical Context
Product: 6-Chloro-2-isopropyl-7-methyl-7H-purine (N7-Isomer) Primary Alternative (Impurity): 6-Chloro-2-isopropyl-9-methyl-9H-purine (N9-Isomer) Application: Intermediate for regioselective synthesis of purine-based kinase inhibitors.
The Regioselectivity Challenge: Direct methylation of 2-isopropyl-6-chloropurine typically yields a mixture of N9 (major, thermodynamic) and N7 (minor, kinetic) isomers. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation (specifically the C5 chemical shift), UV-Vis spectroscopy provides a rapid, cost-effective "first-pass" validation during fraction collection and process monitoring.
Mechanistic Insight: The UV absorption difference arises from the conjugation systems. The N7-isomer possesses an o-quinoid-like distribution of electrons, which typically results in a bathochromic shift (red shift) and a broader absorption band compared to the benzenoid-like conjugation of the N9-isomer .
Comparative Performance Data
The following table contrasts the spectral and physical characteristics of the target N7 product against its primary isomer and precursor.
| Feature | Target: N7-Isomer | Alternative: N9-Isomer | Precursor |
| Compound Name | 6-Chloro-2-isopropyl-7-methyl-7H-purine | 6-Chloro-2-isopropyl-9-methyl-9H-purine | 2-Isopropyl-6-chloropurine |
| UV | ~275 – 285 nm (Broad/Red-shifted) | ~265 nm (Sharp) | ~262 nm |
| Spectral Profile | Distinct shoulder often visible >290 nm | Symmetric peak | Symmetric peak |
| C5 NMR Shift ( | ~123 ppm (Shielded) | ~132 ppm (Deshielded) | ~128 ppm |
| Solubility (MeOH) | Moderate | High | Moderate |
| Thermodynamic Stability | Lower (Kinetic Product) | Higher (Thermodynamic Product) | N/A |
Note: Exact
Experimental Protocol: Self-Validating UV-Vis Workflow
Phase 1: Sample Preparation
Reagents: HPLC-grade Methanol (MeOH), 0.1 M HCl, 0.1 M NaOH. Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
-
Stock Solution: Dissolve 1.0 mg of the solid sample in 10 mL MeOH to create a 100 µg/mL stock.
-
Working Solution: Dilute 100 µL of Stock into 900 µL MeOH (Final concentration: ~10 µg/mL).
-
Self-Validation Check: Ensure the solution is optically clear. If turbid, filter through a 0.22 µm PTFE filter to prevent scattering artifacts.
-
Phase 2: Spectral Scanning
-
Baseline Correction: Run a blank scan using pure MeOH from 200 nm to 400 nm.
-
Neutral Scan: Scan the Working Solution. Record
.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Target: Expect
~275–285 nm.
-
-
pH Shift Validation (The "Acid Test"):
-
Add 10 µL of 0.1 M HCl to the cuvette. Mix and rescan.
-
Mechanism:[2][3][4] Protonation of N1/N3 or N7 affects the chromophore.
-
Observation: N7 isomers typically show a distinct spectral shift (often further red-shifted or hypochromic effect) different from N9 isomers due to the fixed methyl group blocking N7 protonation interactions.
-
Phase 3: Data Interpretation
-
If
nm: High probability of N9-isomer (Incorrect product). -
If
nm + Shoulder: High probability of N7-isomer (Target product). -
If Dual Peaks: Sample is likely a mixture; requires re-purification via column chromatography.
Visualization: Validation Logic Flow
The following diagram illustrates the decision-making process for validating the compound identity during synthesis.
Caption: Workflow distinguishing N7 (Target) from N9 (Impurity) using UV-Vis screening followed by NMR confirmation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 95057, 6-Chloro-7-methylpurine. Retrieved from [Link]
- Kotek, J., et al. (2010). Regioselective synthesis of N7-substituted purines. Tetrahedron, 66(12), 2203-2210.
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. Journal of Organic Chemistry, 71(23), 8901-8906.[5] Retrieved from [Link]
Sources
Safety Operating Guide
Advanced Laboratory Safety & Handling Protocol: 6-Chloro-2-isopropyl-7-methyl-7H-purine
As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as an exercise in understanding molecular behavior. 6-Chloro-2-isopropyl-7-methyl-7H-purine is a highly specialized, trisubstituted purine scaffold. In medicinal chemistry, this class of compounds serves as a privileged intermediate for synthesizing novel kinase inhibitors targeting oncogenic pathways such as EGFR, HER2, and Bcr-Abl[1].
However, the specific structural features that make it a valuable pharmacophore—namely, the electrophilic 6-chloro group and the lipophilic alkyl substitutions—also dictate its hazard profile. To handle this compound safely, we must align our operational protocols with its inherent chemical reactivity.
Mechanistic Hazard Assessment
Understanding the causality behind a chemical's hazard profile is the first step in designing a self-validating safety protocol.
-
Electrophilic Reactivity (Irritation): The C6-halogen on the purine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). In a biological context, this means the compound can act as an electrophile, reacting with nucleophilic residues on skin proteins or mucosal membranes. This mechanism is the root cause of its classification as a skin (H315), eye (H319), and respiratory (H335) irritant[2][3].
-
Metabolic Disruption (Toxicity): As a purine analogue, this compound carries the risk of interfering with endogenous cellular purine salvage pathways. Unnatural purines can act as false substrates or competitive inhibitors for enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), making the compound harmful if ingested (H302)[4][5].
Figure 1: Potential metabolic disruption pathway by unnatural halogenated purines.
Personal Protective Equipment (PPE) Matrix
To mitigate these risks, PPE selection must be grounded in the compound's physical state (typically a fine crystalline solid) and its solvent compatibility.
| PPE Category | Recommended Equipment | Mechanistic Rationale |
| Eye Protection | Snug-fitting chemical splash goggles | Protects against aerosolized dust and solvent splashes. The C6-chloride is highly irritating to ocular mucosa[2]. |
| Hand Protection | Double-layered Nitrile gloves (≥0.11 mm thickness) | Nitrile provides a robust barrier against fine powders. Double-gloving is mandatory if solubilizing in DMSO, which rapidly permeates the skin and carries dissolved purines with it[4]. |
| Respiratory | N95 or P100 particulate respirator | Prevents inhalation of fine crystalline dust, which can cause acute respiratory tract irritation (H335)[2][3]. |
| Body Protection | Flame-retardant lab coat with knit cuffs | Prevents the accumulation of static-charged purine particles on street clothing. |
Operational Workflow & Procedural Guidance
When handling biologically active building blocks, the primary objective is the strict containment of aerosolized particulates.
Figure 2: Standard operating workflow for handling halogenated purine derivatives.
Step-by-Step Handling Methodology
Step 1: Preparation & Containment
-
Action: Conduct all weighing and transfer operations inside a dedicated chemical fume hood with a face velocity of 80-100 fpm[4].
-
Scientific Rationale: 6-Chloro-7-methylpurine derivatives are often supplied as fine, lightweight powders. Drafts from standard laboratory HVAC systems can easily aerosolize these particles, leading to immediate inhalation exposure[6].
Step 2: Weighing Protocol
-
Action: Use an anti-static weighing boat and a grounded micro-spatula.
-
Scientific Rationale: Static charge accumulation causes dry powders to repel and scatter. Neutralizing static ensures quantitative transfer, preserves your yield, and minimizes environmental contamination on the balance pan.
Step 3: Solubilization
-
Action: If preparing stock solutions for biological assays, add the solvent (e.g., anhydrous DMSO) directly to the pre-weighed vial inside the fume hood. Cap tightly before vortexing.
-
Scientific Rationale: Dissolving the solid immediately eliminates the dust hazard. Because DMSO is a universal solvent for these scaffolds and a potent skin penetrant, ensuring the vial is sealed before agitation prevents accidental dermal exposure.
Step 4: Decontamination
-
Action: Wipe down the balance and surrounding surfaces with a paper towel dampened with a mildly alkaline solution (e.g., 10% bleach or dilute NaOH), followed by a 70% ethanol wipe.
-
Scientific Rationale: The 6-chloro group is highly reactive toward nucleophiles. Mildly alkaline solutions facilitate the hydrolysis of the reactive C6-chloride, neutralizing the compound into a significantly less reactive 6-hydroxy derivative (a hypoxanthine analogue) before the final wipe-down[7].
Waste Disposal & Environmental Logistics
Halogenated purines and their derivatives must never be discharged into the municipal sewer system or disposed of in standard biohazard bags[8].
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a rigid, leak-proof container designated specifically for solid hazardous chemical waste.
-
Liquid Waste: Solutions containing 6-Chloro-2-isopropyl-7-methyl-7H-purine (e.g., in DMSO, DMF, or aqueous buffers) must be collected in clearly labeled "Halogenated Organic Waste" carboys.
-
Final Disposal: Waste should be routed for high-temperature incineration by a licensed environmental management facility. Incineration ensures the complete thermal destruction of the heterocyclic purine ring and allows for the safe chemical scrubbing of the resulting hydrogen chloride (HCl) gas emissions[3][8].
References
1.1 2.7 3.2 4. 6 5. 4 6. 3 7.8 8. 5
Sources
- 1. 6-Chloro-2-cyclopentyl-7-methyl-7H-purine | Benchchem [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. US2832781A - 6-chloropurine - Google Patents [patents.google.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
